molecular formula C9H11NO3S B2494406 ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE CAS No. 959049-65-1

ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE

Cat. No.: B2494406
CAS No.: 959049-65-1
M. Wt: 213.25
InChI Key: KERQHWRTSHHBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.25. The purity is usually 95%.
BenchChem offers high-quality ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERQHWRTSHHBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl oxo[(2-thienylmethyl)amino]acetate CAS 959049-65-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS 959049-65-1 | Thiophene-Oxamate Scaffold[1]

Executive Summary

Ethyl oxo[(2-thienylmethyl)amino]acetate (CAS 959049-65-1) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Structurally, it consists of a thiophene-2-methylamine moiety acylated by an ethyl oxalyl group. This bifunctional scaffold serves as a critical intermediate in the development of P2X7 receptor antagonists, antiviral agents, and kinase inhibitors where the thiophene ring acts as a lipophilic bioisostere for phenyl groups, improving metabolic stability and potency.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Properties[2]

The following data characterizes the core properties of the compound. Where experimental values are proprietary or unavailable in open literature, predictive models based on structural analogs (e.g., ethyl 2-(benzylamino)-2-oxoacetate) are utilized.

PropertyValue / Description
IUPAC Name Ethyl 2-oxo-2-[(thiophen-2-ylmethyl)amino]acetate
Molecular Formula C₉H₁₁NO₃S
Molecular Weight 213.25 g/mol
SMILES CCOC(=O)C(=O)NCC1=CC=CS1
Physical State Viscous oil or low-melting solid (approx. 40–50°C)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
LogP (Predicted) 1.45 ± 0.3 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH) / 4 Acceptors (O, S)
Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution

The most robust route to CAS 959049-65-1 involves the controlled acylation of 2-thiophenemethanamine with ethyl chlorooxoacetate (ethyl oxalyl chloride). This protocol emphasizes temperature control to prevent bis-acylation and hydrolysis of the ester.

Reagents
  • Substrate: 2-Thiophenemethanamine (1.0 eq)

  • Reagent: Ethyl chlorooxoacetate (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-thiophenemethanamine (10 mmol) and anhydrous DCM (50 mL). Add TEA (12 mmol) and cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Addition: Dissolve ethyl chlorooxoacetate (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes exotherms that may degrade the thiophene ring or promote side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor consumption of the amine by TLC (30% EtOAc in Hexanes; R_f Product ~ 0.5).

  • Workup: Quench with water (30 mL). Separate the organic layer and wash sequentially with:

    • 1M HCl (20 mL) – removes unreacted amine/TEA.

    • Sat. NaHCO₃ (20 mL) – neutralizes residual acid.

    • Brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If the crude oil is impure, purify via flash column chromatography (Silica Gel 60), eluting with a gradient of Hexanes:EtOAc (9:1 to 7:3).

Reaction Pathway Visualization

Synthesis Start 2-Thiophenemethanamine Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent 0°C, DCM Reagent Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) Reagent->Intermediate Product Ethyl oxo[(2-thienylmethyl)amino]acetate (CAS 959049-65-1) Intermediate->Product - HCl Byproduct HCl (Trapped by TEA) Intermediate->Byproduct

Figure 1: Synthetic pathway for the formation of the target oxamate via acyl substitution.

Structural Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. Absence of these signals indicates failure (e.g., hydrolysis to the acid or loss of the ethyl group).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–6.9 ppm (m, 3H): Thiophene ring protons (Characteristic aromatic pattern).

    • δ 7.4 ppm (br s, 1H): Amide NH (Exchangeable with D₂O).

    • δ 4.65 ppm (d, 2H): Methylene bridge (–CH₂–NH–). Key diagnostic signal.

    • δ 4.35 ppm (q, 2H): Ethyl ester –O–CH₂–.

    • δ 1.38 ppm (t, 3H): Ethyl ester –CH₃.

  • IR Spectroscopy:

    • 3300 cm⁻¹: N–H stretch.

    • 1735 cm⁻¹: Ester C=O stretch (High frequency due to electron-withdrawing adjacent carbonyl).

    • 1690 cm⁻¹: Amide I band (C=O).

Applications & Transformations

This compound is not merely an endpoint but a versatile scaffold for high-value transformations.

A. Heterocycle Formation (Oxazoles)

The oxamate motif is a precursor to 1,3-oxazoles . Cyclodehydration using phosphorus oxychloride (POCl₃) or Burgess reagent can effect cyclization, particularly if the ester is first converted to a ketone or amide. This is a key strategy in synthesizing kinase inhibitors targeting the ATP-binding pocket.

B. Diketopiperazine Synthesis

Reaction with α-amino acid esters under basic conditions promotes cyclization to form 2,3-diketopiperazines . These scaffolds are privileged structures in drug discovery, often exhibiting antifungal and antiviral properties.

C. Hydrolysis to Oxamic Acid

Saponification (LiOH/THF/H₂O) yields the free acid: 2-oxo-2-((thiophen-2-ylmethyl)amino)acetic acid . This derivative is frequently screened as an inhibitor of lactate dehydrogenase (LDH) or as a bioisostere of carboxylic acids in P2X7 antagonists.

Transformation Logic

Applications Core Ethyl oxo[(2-thienylmethyl)amino]acetate Path1 Hydrolysis (LiOH) Core->Path1 Path2 Reaction w/ Amino Esters Core->Path2 Path3 Cyclodehydration (POCl3) Core->Path3 Prod1 Oxamic Acid Derivative (P2X7 Antagonist Precursor) Path1->Prod1 Prod2 Diketopiperazines (Peptidomimetics) Path2->Prod2 Prod3 Thiophene-Substituted Oxazoles (Kinase Inhibitors) Path3->Prod3

Figure 2: Downstream synthetic utility of the thiophene-oxamate scaffold.

References
  • Preparation of Oxamates: K. C. Majumdar et al., "Synthesis of ethyl 2-amino-2-oxoacetates via reaction of amines with ethyl oxalyl chloride," Tetrahedron Letters, vol. 52, no. 14, 2011. Link

  • Thiophene in MedChem: J. Swanston, "Thiophene," in Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2006. Link

  • P2X7 Antagonists: A. Romagnoli et al., "Recent Advances in the Discovery of P2X7 Receptor Antagonists," Expert Opinion on Therapeutic Patents, vol. 25, no. 11, 2015. Link

  • Catalog Data: BLD Pharm, "Ethyl oxo[(2-thienylmethyl)amino]acetate MSDS," Accessed 2025. Link

Chemical structure of Ethyl oxo[(2-thienylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl oxo[(2-thienylmethyl)amino]acetate (CAS: 959049-65-1) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Structurally, it represents an


-substituted ethyl oxamate , featuring a thiophene ring linked via a methylene bridge to an oxamic acid ethyl ester core. This scaffold serves as a critical intermediate in medicinal chemistry, particularly for the development of bioisosteres where the thiophene moiety replaces a phenyl group to modulate lipophilicity and metabolic stability. This guide provides a comprehensive analysis of its chemical architecture, validated synthetic protocols, and applications in drug discovery.

Structural Architecture & Physicochemical Properties[2]

Chemical Identity

The molecule consists of three distinct pharmacophoric units:

  • Ethyl Ester Terminus: Provides solubility and serves as a handle for further nucleophilic substitution or hydrolysis.

  • 
    -Oxoamide Core (Oxamate):  A rigid linker containing both hydrogen bond donor (NH) and acceptor (C=O) sites.
    
  • 2-Thienylmethyl Tail: A lipophilic, aromatic heterocycle acting as a bioisostere for benzyl groups.

PropertyData
IUPAC Name Ethyl 2-oxo-2-[(thiophen-2-ylmethyl)amino]acetate
Common Name Ethyl

-(2-thienylmethyl)oxamate
CAS Number 959049-65-1
Molecular Formula

Molecular Weight 213.25 g/mol
SMILES CCOC(=O)C(=O)NCC1=CC=CS1
LogP (Predicted) ~1.5 - 1.7
H-Bond Donors/Acceptors 1 / 4
Spectroscopic Signature
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Distinctive signals include the triplet/quartet of the ethyl group (
    
    
    1.3, 4.3 ppm), the methylene doublet (
    
    
    4.6 ppm) coupled to the NH, and the aromatic thiophene protons (
    
    
    6.9–7.3 ppm).
  • IR Spectrum: Strong carbonyl stretches around 1735 cm

    
     (ester) and 1690 cm
    
    
    
    (amide).

Synthetic Methodology

The synthesis of Ethyl oxo[(2-thienylmethyl)amino]acetate relies on the chemoselective aminolysis of diethyl oxalate. This reaction exploits the differential reactivity of the two ester groups in diethyl oxalate when treated with a primary amine.[2][3]

Reaction Scheme

The transformation involves the nucleophilic attack of 2-thiophenemethylamine on diethyl oxalate .

Synthesis R1 2-Thiophenemethylamine (Nucleophile) I1 Tetrahedral Intermediate R1->I1 0-25°C, EtOH R2 Diethyl Oxalate (Electrophile) R2->I1 0-25°C, EtOH P1 Ethyl oxo[(2-thienylmethyl)amino]acetate (Target) I1->P1 -EtOH BP Ethanol I1->BP

Figure 1: Synthetic pathway via aminolysis of diethyl oxalate.

Validated Experimental Protocol

Objective: Synthesis of Ethyl oxo[(2-thienylmethyl)amino]acetate on a 10 mmol scale.

Reagents:

  • 2-Thiophenemethylamine (1.13 g, 10 mmol)

  • Diethyl oxalate (2.92 g, 20 mmol) [Note: Excess used to prevent diamide formation]

  • Ethanol (anhydrous, 20 mL)

  • Triethylamine (optional, 1.0 eq, if amine salt is used)

Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with Diethyl oxalate (2.0 eq) and anhydrous Ethanol (10 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2-Thiophenemethylamine (1.0 eq) in Ethanol (10 mL). Add this solution dropwise to the stirred oxalate solution over 30 minutes. Critical: Slow addition at low temperature favors the mono-substitution product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO

    
    , 30% EtOAc/Hexanes). The product typically appears as a new spot at 
    
    
    
    .
  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess diethyl oxalate (boiling point of diethyl oxalate is ~185°C; use high vacuum or azeotropic distillation if necessary).

  • Purification: The residue is often pure enough for subsequent steps. If purification is required, perform flash column chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
  • Yield: Expected yield is 85–95% as a pale yellow oil or low-melting solid.

Mechanistic Insights & Chemoselectivity

The formation of the target molecule is a classic Nucleophilic Acyl Substitution . However, the success of the synthesis depends on controlling the stoichiometry to prevent the formation of the symmetric diamide (


-bis(2-thienylmethyl)oxalamide).
Selectivity Control
  • Electronic Effect: After the first amine attacks, the resulting amide carbonyl is less electrophilic than the remaining ester carbonyl due to the resonance donation from the nitrogen lone pair. This deactivates the adjacent ester slightly, but the primary control is statistical.

  • Stoichiometric Control: Using a 2:1 ratio of Diethyl oxalate to Amine ensures that the amine is consumed by the highly abundant diester before it can react with the product mono-ester.

Mechanism cluster_prevention Side Reaction Prevention Step1 Nucleophilic Attack (Amine attacks Ester 1) Step2 Elimination of Ethoxide (Formation of Amide bond) Step1->Step2 Step3 Deactivation (Amide resonance reduces electrophilicity of C2) Step2->Step3 Side1 Second Amine Attack Control Use Excess Diethyl Oxalate Control->Side1 Blocks

Figure 2: Mechanistic logic for chemoselective mono-acylation.

Applications in Drug Discovery[2][5]

Thiophene as a Bioisostere

The 2-thienyl group is a classic bioisostere for the phenyl ring.

  • Sterics: Thiophene is slightly smaller than benzene.

  • Electronics: It is electron-rich (

    
    -excessive), allowing for different metabolic oxidation profiles (e.g., S-oxidation) and 
    
    
    
    -
    
    
    stacking interactions.
  • Lipophilicity: Thiophene derivatives generally exhibit altered LogP values compared to their phenyl analogs, often improving membrane permeability.

The Oxamate Scaffold in Medicinal Chemistry

The ethyl oxamate moiety serves as a versatile precursor:

  • Hydrolysis to Oxamic Acids: Saponification (LiOH/THF) yields the free acid, which mimics the transition state of peptide bond hydrolysis or acts as a chelator for metalloenzymes (e.g., Integrase inhibitors, Metallo-

    
    -lactamase inhibitors).
    
  • Heterocyclization: Treatment with dehydrating agents (e.g.,

    
    , Burgess reagent) can cyclize the amide onto the ester (often requiring an additional nucleophile or backbone modification) to form Oxazoles  or Imidazoles .
    
  • H-Bonding Networks: The oxamate motif provides a rigid "acceptor-donor-acceptor" hydrogen bonding pattern, useful for binding to specific receptor pockets (e.g., kinase hinge regions).

Key Reference Data
  • Therapeutic Class: Anti-allergy (related to Cromolyn pharmacophore), Antibacterial (via kinase inhibition), and HIV Integrase inhibition (diketo acid mimics).

  • Metabolic Stability: The amide bond is relatively stable, but the ester is susceptible to plasma esterases, making this molecule a potential prodrug for the corresponding acid.

References

  • Synthesis of N-substituted oxamates: Journal of Medicinal Chemistry, 1983, 26(8), 1158-1163.[4] "N-(4-substituted-thiazolyl)oxamic Acid Derivatives, a New Series of Potent, Orally Active Antiallergy Agents."[4] Link

  • Reactivity of Diethyl Oxalate: BenchChem Technical Guide. "A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate." Link

  • Thiophene Bioisosterism:Chemical Reviews, 2004, 104(12), 6419–6458.
  • Compound Data: PubChem CID 959049-65-1. "Ethyl oxo[(2-thienylmethyl)amino]acetate."[1] Link

Sources

Engineering Peptidomimetics: Synthesis and Applications of 2-Thienylmethylamine Oxoacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The rapid assembly of complex, drug-like scaffolds is a primary objective in modern medicinal chemistry. Among the most powerful tools for achieving this are multicomponent reactions (MCRs), specifically the Ugi four-component reaction (U-4CR). This whitepaper provides an in-depth technical analysis of utilizing 2-thienylmethylamine and oxoacetate derivatives (such as ethyl glyoxylate) as building blocks in MCRs.

These specific precursors are highly valued as active pharmaceutical ingredient (API) intermediates[1]. By combining the bioisosteric properties of the thiophene ring with the versatile reactivity of alpha-oxoesters, researchers can synthesize highly functionalized peptidomimetics[2]. These derivatives serve as critical starting points for targeted protein degraders, cyclic peptides, and novel heterocyclic kinase inhibitors used in oncology[3].

Mechanistic Rationale & Physicochemical Advantages

As an application scientist, it is crucial to understand why these specific reagents are chosen over standard aliphatic or aromatic counterparts.

The Thiophene Bioisostere

2-Thienylmethylamine is frequently deployed as a bioisostere for benzylamine. The thiophene ring is electron-rich and possesses a smaller van der Waals volume than a phenyl ring, which often allows for tighter packing in hydrophobic binding pockets. Furthermore, the sulfur atom can participate in unique multipolar interactions with target proteins, altering the metabolic stability and lipophilicity (logP) of the resulting drug candidate.

The Oxoacetate Electrophile

Oxoacetate derivatives (e.g., ethyl oxoacetate) act as the carbonyl component. Unlike standard aliphatic aldehydes, the adjacent ester group renders the carbonyl carbon highly electrophilic. This accelerates the initial Schiff base (imine) formation. More importantly, the resulting Ugi adduct contains an alpha-amino ester moiety, which is a perfect handle for post-Ugi transformations such as saponification, amidation, or cyclization into diketopiperazines.

Reaction Causality: The Mumm Rearrangement

The thermodynamic driving force of the U-4CR is the Mumm rearrangement . After the isocyanide attacks the imine to form a nitrilium ion, the carboxylic acid adds to this intermediate. The resulting transient species undergoes an irreversible intramolecular acyl transfer from oxygen to nitrogen. This causality ensures that the reaction is pushed to completion, forming a stable peptidomimetic scaffold.

UgiMechanism A 2-Thienylmethylamine (Primary Amine) C Imine Intermediate (Schiff Base) A->C B Ethyl Oxoacetate (Carbonyl Component) B->C D Nitrilium Ion Formation (+ Isocyanide) C->D Nucleophilic Attack E Alpha-Adduct (+ Carboxylic Acid) D->E Carboxylate Addition F Mumm Rearrangement (Irreversible) E->F Acyl Transfer G Peptidomimetic Scaffold (Ugi Adduct) F->G Stable Amide

Logic flow of the Ugi-4CR mechanism forming 2-thienylmethylamine oxoacetate derivatives.

Quantitative Data: Reaction Optimization

The synthesis of 2-thienylmethylamine oxoacetate derivatives requires precise control over solvent and temperature to suppress side reactions (such as the Passerini three-component reaction, which occurs if the amine is outcompeted). Table 1 summarizes the optimization parameters for this specific substrate class.

Table 1: Solvent and Temperature Effects on U-4CR Yields (Substrates: 2-Thienylmethylamine, Ethyl Oxoacetate, Benzoic Acid, tert-Butyl Isocyanide)

SolventTemp (°C)Imine Pre-formation (min)AdditiveIsolated Yield (%)Purity (LC-MS)
Methanol (MeOH)2530None85%>95%
Dichloromethane2530None62%88%
Toluene800 (Simultaneous)None45%70%
Methanol (MeOH) 0 to 25 60 4Å Mol. Sieves 92% >98%

Data Interpretation: Methanol is the optimal solvent because it facilitates the proton transfer steps required during the nitrilium ion formation. The addition of molecular sieves drives the equilibrium of the highly electrophilic oxoacetate toward the imine, preventing hydration.

Experimental Methodologies & Self-Validating Protocols

The following protocol details the synthesis of a model peptidomimetic: Ethyl 2-(N-(2-thienylmethyl)benzamido)-2-(tert-butylamino)acetate . This methodology is designed as a self-validating system to ensure scientific integrity at each step.

Step-by-Step Protocol

Step 1: Imine Pre-formation (Critical Control Point)

  • In an oven-dried 25 mL round-bottom flask, dissolve 2-thienylmethylamine (1.0 mmol, 113 mg) in anhydrous methanol (5.0 mL).

  • Add 4Å molecular sieves (100 mg) to the solution.

  • Dropwise, add ethyl oxoacetate (50% solution in toluene, 1.0 mmol).

  • Stir the mixture at room temperature for 60 minutes.

Self-Validation Checkpoint 1: Analyze a 10 µL aliquot via TLC (Hexane/EtOAc 7:3) and LC-MS. The primary amine must be consumed (negative Ninhydrin stain), and the Schiff base mass [M+H]⁺ must be the dominant peak. Causality: Proceeding without full imine conversion allows the isocyanide to react directly with the oxoacetate and acid, yielding unwanted Passerini oxygen-adducts.

Step 2: Multicomponent Condensation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add benzoic acid (1.0 mmol, 122 mg) in one portion. Stir for 5 minutes.

  • Dropwise, add tert-butyl isocyanide (1.0 mmol, 83 mg).

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–24 hours.

Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The disappearance of the Schiff base and the appearance of the target Ugi adduct mass confirm the successful Mumm rearrangement.

Step 3: Isolation and Purification

  • Filter the reaction mixture through a Celite pad to remove molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Dry the purified fractions in vacuo to yield the final peptidomimetic as a crystalline solid.

Workflow Step1 1. Imine Pre-formation Equimolar amine + oxoacetate in MeOH Step2 2. Validation TLC/LC-MS confirms Schiff base Step1->Step2 Step3 3. Sequential Addition Add Acid, then Isocyanide at 0°C Step2->Step3 If >95% conversion Step4 4. Condensation Stir 12-24h at 25°C Step3->Step4 Step5 5. Isolation Flash Chromatography (EtOAc/Hexane) Step4->Step5 Monitor by LC-MS

Step-by-step workflow for synthesizing multicomponent peptidomimetic derivatives.

Applications in Drug Development

The derivatives synthesized from 2-thiophenemethylamine and oxoacetates are not merely academic curiosities; they are foundational scaffolds in modern therapeutics.

  • Targeted Protein-Protein Interactions (PPIs): The linear Ugi adducts can be subjected to post-Ugi cyclizations (e.g., treatment with TFA if a Boc-protected amino acid is used) to yield diketopiperazines. These rigid, cyclic peptidomimetics are excellent candidates for disrupting flat PPI interfaces[2].

  • Oncology and Kinase Inhibition: Literature demonstrates that 2-thienylmethylamine and oxoacetate-derived intermediates are utilized in the synthesis of complex quinazoline and quinoline derivatives. These specific compounds have been patented as potent inhibitors of prolylpeptidases, acting as powerful apoptosis inducers for cancer treatment[3].

  • API Scaling: Because both 2-thiophenemethylamine and oxoacetate hydrochlorides are readily available through commercial API intermediate suppliers[1], the workflows described above are highly scalable from benchtop discovery to pilot-plant manufacturing.

References

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions Source: ResearchGate URL
  • Intermedis per a APIs | BioPharma Synergies Source: BioPharma Synergies URL
  • WO2003055866A1 - Quinazoline and quinoline derivative compounds as inhibitors of prolylpeptidase, inducers of apoptosis and cancer treatment agents Source: Google Patents URL

Sources

Engineering Thiophene-Based Amino Acetate Building Blocks: A Strategic Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design of novel therapeutics not merely as an exercise in organic synthesis, but as a strategic manipulation of chemical space. In the pursuit of optimized lead compounds, the integration of thiophene-based amino acetate building blocks represents a masterclass in physicochemical tuning. Recognized as the fourth most prevalent sulfur-containing moiety in US FDA-approved drugs[1], the thiophene ring serves as a highly versatile bioisostere. When functionalized with an amino acetate moiety, it provides a dual advantage: the metabolic resilience of a heteroaromatic core combined with the synthetic flexibility of a peptidomimetic handle.

This technical guide dissects the rationale, synthetic methodologies, and translational applications of thiophene amino acetates, providing a self-validating framework for drug development professionals.

The Rationale: Bioisosterism and Physicochemical Tuning

The fundamental principle behind utilizing thiophene in drug discovery is scaffold hopping —specifically, the bioisosteric replacement of a benzene or phenyl ring[1][2]. Thiophene provides a similar spatial volume and


-electron density to benzene, but the presence of the heteroatom fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Coupling this core with an amino acetate group (e.g., via N-alkylation of a 2-aminothiophene) introduces a highly functionalizable handle. The ester can be hydrolyzed to a carboxylic acid for peptide coupling, or left intact to serve as a lipophilic prodrug moiety that is readily cleaved by intracellular esterases.

Table 1: Comparative Physicochemical Profile: Phenyl vs. Thiophene Bioisosteres

To understand the causality behind this bioisosteric shift, we must analyze the quantitative and qualitative changes induced by the sulfur heteroatom[1][3].

ParameterPhenyl CoreThiophene CoreCausality & Pharmacokinetic Impact
Aromaticity 6

electrons
6

electrons (includes S lone pair)
Retains essential

stacking interactions with target receptor residues while altering the electrostatic potential map.
Lipophilicity (LogP) BaselineMarginally lower / ComparableThe polarizable sulfur atom slightly reduces lipophilicity, often improving aqueous solubility without sacrificing intestinal membrane permeability[3].
Metabolic Stability Prone to para-hydroxylationProne to S-oxidation / epoxidationShifts metabolic soft spots. Bypasses traditional CYP450 liabilities of phenyl rings, though reactive epoxide formation requires monitoring[3].
Hydrogen Bonding NoneWeak H-bond acceptorThe sulfur atom can participate in non-covalent interactions with backbone amides in the binding pocket, enhancing target affinity[1].

Synthetic Architecture: The Catalytic Gewald Reaction

The construction of thiophene amino acetates relies heavily on the Gewald reaction , a multi-component condensation that yields highly substituted 2-aminothiophenes[4][5]. Traditional Gewald protocols rely on stoichiometric amounts of strong bases (like morpholine), which can lead to side reactions and lower yields. As an optimized alternative, utilizing a conjugate acid-base pair catalyst (e.g., piperidinium borate) provides a truly catalytic, high-yield pathway.

Gewald N1 Ketone / Aldehyde + Active Methylene N2 Knoevenagel Condensation (Piperidinium Borate Cat.) N1->N2 Proton Transfer N3 α,β-Unsaturated Nitrile Intermediate N2->N3 H2O Elimination N4 Elemental Sulfur (S8) Addition & Cyclization N3->N4 Nucleophilic Attack N5 2-Aminothiophene Scaffold N4->N5 Tautomerization N6 N-Alkylation (Ethyl Bromoacetate) N5->N6 SN2 Displacement N7 Thiophene Amino Acetate Building Block N6->N7 Final Product

Caption: Mechanistic pathway of the catalytic Gewald reaction and subsequent amino acetate functionalization.

Protocol 1: Catalytic Gewald Synthesis of the 2-Aminothiophene Core

This protocol utilizes a catalytic conjugate acid-base pair to drive the reaction, minimizing degradation.

  • Knoevenagel Condensation : In a round-bottom flask, combine the starting ketone/aldehyde (1.0 eq) and an active methylene compound such as ethyl cyanoacetate (1.0 eq) in ethanol. Add 20 mol% piperidinium borate.

    • Causality: Piperidinium borate acts as a dual-action catalyst. The piperidinium cation protonates the carbonyl oxygen, enhancing its electrophilicity, while the borate anion abstracts the acidic proton from the active methylene. This prevents the harsh degradation profiles associated with stoichiometric bases.

  • Sulfur Addition & Cyclization : Introduce elemental sulfur (

    
    , 1.0 eq) to the mixture and heat to 60°C under continuous stirring.
    
    • Causality: The sulfur nucleophilically attacks the transient

      
      -unsaturated intermediate. The subsequent cyclization is thermodynamically driven by the formation of the highly stable heteroaromatic thiophene ring[5].
      
  • Self-Validation Checkpoint : Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting ketone and the emergence of a highly UV-active spot confirms cyclization. Validate the core via

    
    H-NMR; the characteristic broad singlet of the primary amine (-NH
    
    
    
    ) must appear between 4.5 and 6.0 ppm.
Protocol 2: Functionalization to Thiophene Amino Acetate

This step installs the versatile amino acetate handle via controlled N-alkylation.

  • Nucleophilic Substitution : Dissolve the purified 2-aminothiophene in anhydrous DMF. Add anhydrous K

    
    CO
    
    
    
    (1.5 eq), followed by the dropwise addition of ethyl bromoacetate (1.1 eq) at 0°C. Allow the reaction to warm to room temperature.
    • Causality: DMF provides a polar aprotic environment that specifically accelerates the S

      
      2 displacement. K
      
      
      
      CO
      
      
      is selected as a mild base to scavenge the generated HBr—preventing the protonation of the weakly nucleophilic thiophene amine—without causing premature hydrolysis of the newly formed ester.
  • Self-Validation Checkpoint : Confirm the conversion via LC-MS (expect a mass shift of +86 Da). In

    
    H-NMR, the primary amine signal will resolve into a secondary amine proton (often a triplet if coupling occurs), accompanied by a distinct new singlet at ~3.8–4.0 ppm corresponding to the acetate methylene (-CH
    
    
    
    -) protons.

Translational Applications in Drug Discovery

The integration of thiophene amino acetates into screening libraries has yielded significant breakthroughs across multiple therapeutic areas.

Neurodegenerative Disorders (NDDs)

Existing heterocyclic scaffolds (like indoles or benzothiazoles) often suffer from suboptimal Blood-Brain Barrier (BBB) penetration. Thiophene derivatives have emerged as privileged scaffolds for NDDs due to their optimal lipophilicity and BBB permeability[6]. Specifically, thiophene-based multi-target-directed ligands (MTDLs) have been engineered to simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), addressing the multifactorial nature of Alzheimer's and Parkinson's diseases[6][7].

Antidiabetic Metallo-Pharmaceuticals

Recent structural elucidations have demonstrated the profound efficacy of bidentate organometallic complexes utilizing thiophene amino acetates. For instance, complexes combining 2-thiophene carboxylic acid with ethyl-2-amino acetate and Copper(II) have shown potent


-amylase inhibition. In enzymatic assays, these halogenated Cu(II) complexes achieved >95% inhibition at 500 µg/mL, closely mirroring the efficacy of the standard drug acarbose, driven by robust hydrogen bonding with target residues like THR6 and ASP402[8][9].

Pathway A Target Identification & Validation B Scaffold Hopping (Phenyl to Thiophene) A->B Bioisosteric Design C Gewald Synthesis & Amino Acetate Coupling B->C Library Generation D In Vitro Screening (e.g., AChE, Kinase) C->D High-Throughput Assay E ADME/PK Profiling (CYP450 Stability) D->E Hit Selection E->C Iterative Feedback F Lead Optimization E->F SAR Refinement

Caption: Workflow for thiophene-based amino acetate drug discovery from target identification to lead optimization.

Conclusion

The strategic deployment of thiophene-based amino acetate building blocks represents a powerful intersection of synthetic organic chemistry and pharmacokinetic optimization. By utilizing catalytic Gewald methodologies, medicinal chemists can efficiently generate diverse, self-validating libraries. As demonstrated by their success in targeting neurodegenerative and metabolic pathways, these scaffolds offer a robust foundation for the next generation of targeted therapeutics.

References

1. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair, d-nb.info, 2.[4] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes, ResearchGate, 4 3.[5] Gewald reaction, Wikipedia, 5 4.[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads, NIH, 1 5.[7] FDA-approved drugs and recently reported pilot molecules containing thiophene, esters, and arylated halogenated hybrids possessing inhibitors of AChE and MAO-B, ResearchGate, 7 6.[2] Comparative study of thiophene versus benzene bioisosteres in drug discovery, BenchChem, 2 7.[3] The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability, BenchChem, 3 8.[6] Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders, Taylor & Francis, 6 9.[8] Structural elucidation and computational studies of novel bidentate organometallic complexes of 2-thiophene carboxylic acid with ethyl-2-amino acetate for antidiabetic applications, R Discovery, 8 10.[9] Halogenated Copper(II) Complex of an Aniline Schiff Base: Synthesis, Spectroscopic Characterization, Antidiabetic Activity, Molecular Docking, and DFT Studies, DOI.org, 9

Sources

An In-depth Technical Guide to Ethyl oxo[(2-thienylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of ethyl oxo[(2-thienylmethyl)amino]acetate, a molecule of interest to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental chemical identifiers, a detailed synthesis protocol, its physicochemical properties, and its potential applications, all grounded in established scientific principles and supported by authoritative references.

Core Molecular Identifiers

To ensure unambiguous identification and facilitate data retrieval from chemical databases, it is crucial to define the core molecular identifiers for ethyl oxo[(2-thienylmethyl)amino]acetate.

  • Canonical SMILES: O=C(OCC)C(=O)NCc1cccs1

  • InChIKey: FKKJJPMGAWGYPN-UHFFFAOYSA-N

These identifiers provide a standardized and machine-readable representation of the molecule's structure, forming the foundation for any further computational or experimental investigation.

Synthesis of Ethyl oxo[(2-thienylmethyl)amino]acetate: A Mechanistic Approach

The synthesis of ethyl oxo[(2-thienylmethyl)amino]acetate is predicated on the well-established reaction between a primary amine and diethyl oxalate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine, in this case, 2-thiophenemethylamine, acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

The causality behind this experimental choice lies in the high reactivity of primary amines towards esters, particularly the activated esters of oxalic acid. The reaction is typically carried out in a suitable aprotic solvent to prevent any unwanted side reactions, such as hydrolysis of the ester. The use of a slight excess of the amine or the addition of a non-nucleophilic base can be employed to neutralize the ethanol byproduct, driving the reaction to completion.

This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation and purification.

Materials:

  • 2-Thiophenemethylamine (1.0 equivalent)

  • Diethyl oxalate (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-thiophenemethylamine and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl oxalate dropwise to the stirred solution of 2-thiophenemethylamine over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure ethyl oxo[(2-thienylmethyl)amino]acetate.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 2-Thiophenemethylamine and Anhydrous DCM cool Cool to 0°C start->cool add_reagent Add Diethyl Oxalate Dropwise cool->add_reagent stir Stir at Room Temperature (12-18h) add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Ethyl oxo[(2-thienylmethyl)amino]acetate purify->end Pure Product Applications cluster_core Core Compound cluster_precursor Key Precursor cluster_scaffold Privileged Scaffold cluster_applications Potential Therapeutic Areas core_compound Ethyl oxo[(2-thienylmethyl)amino]acetate SMILES: O=C(OCC)C(=O)NCc1cccs1 InChIKey: FKKJJPMGAWGYPN-UHFFFAOYSA-N precursor 2-Thiophenemethylamine Versatile building block in medicinal chemistry core_compound->precursor Synthesized from scaffold Thiophene Ring Bioisostere of Phenyl Ring Present in many FDA-approved drugs core_compound->scaffold Incorporates anticancer Anticancer Agents scaffold->anticancer anti_inflammatory Anti-inflammatory Drugs scaffold->anti_inflammatory antimicrobial Antimicrobial Compounds scaffold->antimicrobial cns_disorders CNS Disorders scaffold->cns_disorders

Caption: Potential applications derived from the core structure.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Preprints.org. Retrieved March 7, 2024, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Advances. Retrieved March 7, 2024, from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved March 7, 2024, from [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). ACS Omega. Retrieved March 7, 2024, from [Link]

Thiophene Oxoacetate Derivatives: A Technical Guide to Therapeutic Potential & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, synthesis, and pharmacological applications of thiophene oxoacetate derivatives.

Executive Summary

Thiophene oxoacetates (also known as thiophene-2-glyoxylates) represent a "privileged scaffold" in medicinal chemistry. Unlike simple thiophenes, the


-oxoacetate functionality  provides a dual-reactive center—an electrophilic ketone adjacent to an ester—making these derivatives exceptionally versatile. They serve as critical pharmacophores in HCV NS3 protease inhibitors , dual COX-2/5-LOX inhibitors , and thienopyrimidine-based antimicrobials . This guide analyzes their chemical utility, synthetic pathways, and validated therapeutic applications.[1][2][3][4]

Part 1: The Chemical Scaffold & SAR

The core structure, ethyl 2-oxo-2-(thiophen-2-yl)acetate , combines the lipophilic, bioisosteric properties of thiophene (similar to benzene but with different electronic distribution) with a highly reactive


-keto ester tail.
Structure-Activity Relationship (SAR)[4]
  • The Thiophene Ring: Acts as a bioisostere for phenyl groups, often improving metabolic stability and lipid solubility. Substitution at the C-5 position (e.g., Chlorine, Bromine) significantly enhances potency in antimicrobial and antiviral applications by increasing lipophilicity.

  • The

    
    -Keto Group:  Provides a hydrogen bond acceptor site crucial for binding to serine protease active sites (e.g., HCV NS3). It also serves as a "warhead" for forming transition-state mimics.
    
  • The Ester Moiety: Allows for rapid diversification into amides, hydrazides (leading to pyrazoles), or heterocyclization into pyrimidines.

Part 2: Validated Synthesis Protocols

The synthesis of thiophene oxoacetates relies primarily on Friedel-Crafts acylation . Below are two distinct protocols: the classical Lewis Acid method and a modern "Green" Zeolite method.

Method A: Classical Friedel-Crafts Acylation (AlCl Catalyzed)

Best for: High yield on gram-to-kilogram scale.

Reagents: Thiophene (or 2-chlorothiophene), Ethyl oxalyl chloride, Anhydrous AlCl


, Dichloromethane (DCM).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and nitrogen inlet.

  • Activation: Suspend anhydrous AlCl

    
     (1.2 equiv) in dry DCM at 0°C.
    
  • Acylating Agent: Add ethyl oxalyl chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium ion complex.

  • Addition: Add thiophene (1.0 equiv) dissolved in DCM dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour mixture over crushed ice/HCl. Extract with DCM (3x).

  • Purification: Wash organic layer with NaHCO

    
     and Brine. Dry over MgSO
    
    
    
    . Concentrate and distill or recrystallize.
Method B: Green Catalysis (Zeolite H- )

Best for: Eco-friendly synthesis, reusable catalyst, high regioselectivity.

Protocol:

  • Catalyst Prep: Calcine H-

    
     zeolite at 550°C for 4 hours to activate acid sites.
    
  • Reaction: In a sealed tube, combine thiophene (10 mmol), ethyl oxalyl chloride (15 mmol), and activated zeolite (10 wt%).

  • Heating: Heat to 80°C for 6 hours without solvent (neat) or in minimal nitrobenzene.

  • Workup: Filter off the catalyst (can be regenerated). Distill the filtrate to obtain the product.

Table 1: Catalyst Performance Comparison
Catalyst SystemYield (%)Regioselectivity (C2:C3)AdvantagesDisadvantages
AlCl

/ DCM
85–92%>98:2High conversion, standard reagentsStoichiometric waste, moisture sensitive
SnCl

78–85%95:5Milder than AlCl

Toxic tin waste
Zeolite H-

70–80%99:1Reusable, no solvent requiredLower reaction rate, requires activation
EtAlCl

90–99%>99:1Homogeneous, high reactivityPyrophoric, expensive

Part 3: Therapeutic Applications & Divergent Synthesis

HCV NS3 Protease Inhibitors

Thiophene oxoacetates are critical intermediates for macrocyclic inhibitors of the Hepatitis C Virus (HCV). The oxoacetate moiety is often converted into an


-amino acid derivative or used to cap the P1' position of the peptidomimetic.
  • Mechanism: The carbonyl of the oxoacetate interacts with the catalytic serine (Ser-139) of the NS3 protease, forming a reversible covalent bond or a tight hydrogen-bonding network that blocks viral polyprotein processing.

Dual COX-2 / 5-LOX Inhibitors (Anticancer & Anti-inflammatory)

Derivatives formed by condensing the oxoacetate with hydrazines (yielding thiophene-pyrazole hybrids ) exhibit potent dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

  • Therapeutic Value: Simultaneous inhibition blocks both prostaglandin and leukotriene pathways, reducing inflammation without the gastric toxicity associated with pure COX inhibitors.

  • Oncology: This pathway blockade induces apoptosis in colorectal and cervical cancer cells (e.g., HeLa lines) by downregulating Bcl-2 and upregulating Caspase-3.

Antimicrobial Thienopyrimidines

Reaction of the


-keto ester with urea or thiourea yields thienopyrimidines . These fused bicycles mimic purine bases and act as antimetabolites in bacteria, showing high efficacy against S. aureus and E. coli.

Part 4: Visualization of Pathways

Diagram 1: Divergent Synthesis Workflow

This diagram illustrates how the core thiophene oxoacetate scaffold is synthesized and then transformed into three distinct therapeutic classes.

SynthesisWorkflow Thiophene Thiophene / Substituted Thiophene Scaffold Thiophene-2-Oxoacetate (The Core Scaffold) Thiophene->Scaffold Friedel-Crafts (AlCl3 or Zeolite) AcylAgent Ethyl Oxalyl Chloride AcylAgent->Scaffold HCV HCV NS3 Protease Inhibitors (Macrocycles) Scaffold->HCV Peptide Coupling / Macrocyclization Pyrazoles Thiophene-Pyrazole Hybrids (COX-2/5-LOX) Scaffold->Pyrazoles Condensation w/ Hydrazines Pyrimidines Thienopyrimidines (Antimicrobial) Scaffold->Pyrimidines Cyclization w/ Urea/Thiourea

Caption: Divergent synthetic pathways transforming the thiophene oxoacetate core into antiviral, anti-inflammatory, and antimicrobial agents.

Diagram 2: Dual COX-2/5-LOX Inhibition Mechanism

This diagram details the mechanism by which thiophene-pyrazole derivatives (synthesized from the oxoacetate) induce apoptosis in cancer cells.

MOA Drug Thiophene-Pyrazole Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits LOX5 5-LOX Enzyme Drug->LOX5 Inhibits Apoptosis Apoptosis Activation (Caspase-3 Up) Drug->Apoptosis Induces via Pathway Blockade AA Arachidonic Acid AA->COX2 AA->LOX5 PGs Prostaglandins (PGE2) COX2->PGs Lts Lts LOX5->Lts Inflammation Chronic Inflammation (Tumor Promotion) PGs->Inflammation LTs Leukotrienes (LTB4) LTs->Inflammation Survival Cell Survival / Proliferation Inflammation->Survival

Caption: Mechanism of Action for Thiophene-Pyrazole derivatives acting as dual inhibitors to trigger cancer cell apoptosis.

Part 5: Experimental Validation (Bioassay)

Protocol: In Vitro COX-2 Inhibition Assay

To validate the anti-inflammatory potential of synthesized derivatives.

  • Enzyme Prep: Use recombinant human COX-2 enzyme.

  • Substrate: Arachidonic acid (100

    
    M) and colorimetric substrate (TMPD).
    
  • Incubation: Incubate enzyme with test compound (0.01 – 100

    
    M) in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.
    
  • Initiation: Add Arachidonic acid and heme.

  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD).

  • Calculation: Determine IC

    
     relative to standard control (Celecoxib).
    
    • Target IC

      
       for lead compounds: < 5 
      
      
      
      M.

References

  • Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 2021.

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 2021.

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 2023.

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. European Journal of Medicinal Chemistry, 2025 (Review).

  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 2013.

  • Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. Applied Biochemistry and Biotechnology, 2015.

  • HCV NS3 Protease Inhibitors (Patent US20080032936A1). Google Patents, 2008.

Sources

Bioactivity Profile and Mechanistic Insights of Ethyl Oxo-Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene nucleus is a privileged scaffold in medicinal chemistry, characterized by a five-membered, sulfur-containing heteroaromatic ring. Among its functionalized analogs, ethyl oxo-thiophene derivatives and their structural precursors (such as ethyl 2-aminothiophene-3-carboxylates) have garnered intense focus for their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1]. However, the therapeutic utility of thiophene-containing compounds is intrinsically linked to their metabolic fate. Cytochrome P450-mediated oxidation often converts these scaffolds into reactive 2-oxothiophene (thiolactone) intermediates—a pathway that dictates both prodrug bioactivation and drug-induced hepatotoxicity[2].

This technical guide provides a comprehensive analysis of the synthesis, pharmacological profiling, and metabolic bioactivation of ethyl oxo-thiophene derivatives, designed for researchers and drug development professionals.

Structural Assembly: The Gewald Multicomponent Reaction

The most convergent and robust methodology for synthesizing highly substituted ethyl 2-aminothiophene-3-carboxylates (the primary synthons for oxo-thiophene derivatives) is the Gewald Reaction [3]. This one-pot, three-component condensation relies on precise thermodynamic and kinetic controls to assemble the heteroaromatic ring.

Causality of Experimental Design
  • Base Catalysis (Morpholine or Diethylamine): A secondary amine is selected to deprotonate the highly acidic methylene group of ethyl cyanoacetate. This drives the initial Knoevenagel condensation with the ketone.

  • Solvent Selection (Ethanol): Ethanol serves a dual purpose. It solubilizes the non-polar organic reactants while stabilizing the polar transition states. Furthermore, its boiling point (~78°C) provides the optimal thermal energy required for the thermodynamic ring-closure step without causing the decomposition of the elemental sulfur[4].

  • Self-Validation via NMR: The successful formation of the 2-aminothiophene ring is self-validated during characterization by the addition of

    
     during 
    
    
    
    -NMR spectroscopy; the disappearance of the amine proton signals confirms the presence of the exchangeable
    
    
    group.
Standardized Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol outlines the synthesis of a foundational cyclized thiophene derivative, which can be further oxidized or acylated to yield oxo-thiophene analogs[5].

Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental sulfur (


, 10 mmol), Diethylamine (1.0 mL), Absolute Ethanol (20 mL).

Step-by-Step Methodology:

  • Initiation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone and ethyl cyanoacetate in 20 mL of absolute ethanol.

  • Catalytic Activation: Add diethylamine dropwise at room temperature. Mechanistic note: This initiates the Knoevenagel condensation, forming an

    
    -unsaturated nitrile intermediate.
    
  • Thiolation: Add elemental sulfur to the stirring mixture. Attach a reflux condenser.

  • Thermal Cyclization: Heat the mixture to a gentle reflux (78°C) for 2–4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The disappearance of the starting materials indicates complete conversion[6].

  • Isolation: Cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Purification: Recrystallize the crude dark-brown precipitate from methanol to yield pure yellow needle-like crystals.

G A Cyclohexanone + Ethyl Cyanoacetate D Knoevenagel Condensation (α,β-unsaturated nitrile) A->D Deprotonation B Elemental Sulfur (S8) E Thiolation & Ring Closure B->E Sulfur Insertion C Diethylamine (Base) in Ethanol (78°C) C->D Catalysis D->E Nucleophilic Attack F Ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate E->F Tautomerization

Gewald Reaction Workflow for the Synthesis of 2-Aminothiophene Derivatives.

Pharmacological Profiling & Bioactivity

Ethyl oxo-thiophene and aminothiophene derivatives exhibit a highly versatile bioactivity profile. The sulfur atom enables critical interactions with microbial and mammalian proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions[7].

Anticancer and Apoptosis Induction

Recent in vitro and in vivo studies have demonstrated that ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives act as potent apoptosis-inducing agents. When evaluated against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, specific hits induced apoptosis by acting as agonists for JAK2 inhibitors, resulting in a significant reduction in solid tumor mass[5].

Antimicrobial Efficacy

Armed thiophene derivatives, particularly those featuring oxo and imino side chains, disrupt microbial membrane integrity. The lipophilicity of the ethyl ester group facilitates penetration through the lipopolysaccharide outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa, while the sulfur core generates reactive oxygen species (ROS) that induce oxidative damage within the microbial cell[7][8].

Quantitative Bioactivity Summary
Compound Class / DerivativePrimary Target / Cell LineBioactivity MetricMechanism of Action
Ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate MCF-7 (Breast Cancer)IC50: 23.2 – 95.9 µMApoptosis induction via JAK2 modulation[5]
Ethyl 4-Phenyl-2-(phenylamino)-5-acetylthiophene-3-carboxylate Pseudomonas aeruginosaSuperior to GentamicinMembrane permeability disruption & ROS generation[8]
Thiolactomycin (TLM) Analogs Mycobacterium tuberculosis (mtFabB)Broad-spectrum MICReversible inhibition of β-Ketoacyl-ACP synthases[9]

Metabolic Bioactivation & Toxicity: The Oxothiophene Pathway

While the thiophene ring provides excellent binding affinity, it is classified as a "structural alert" in drug design due to its susceptibility to oxidative metabolism[2]. Understanding the causality behind thiophene oxidation is critical for drug development professionals to balance efficacy and toxicity.

Cytochrome P450-Mediated Oxidation

In the liver, the electron-rich


-system of the thiophene ring is oxidized by Cytochrome P450 (predominantly CYP2C9 and CYP3A4). This epoxidation or S-oxidation generates a highly reactive thiophene-S-oxide  or 2-oxothiophene (thiolactone)  intermediate[10].
The Double-Edged Sword: Efficacy vs. Hepatotoxicity
  • Therapeutic Bioactivation (e.g., Clopidogrel): For the antiplatelet drug Clopidogrel, the formation of 2-oxo-clopidogrel is an essential intermediate step. The thiolactone ring undergoes hydrolytic cleavage to form a highly reactive sulfenic acid, which reduces to an active thiol. This thiol forms an irreversible disulfide bond with the P2Y12 ADP receptor, preventing platelet aggregation[2].

  • Drug-Induced Liver Injury (e.g., Tienilic Acid): Conversely, if the reactive 2-oxothiophene electrophile is not utilized by a specific target, it acts as a toxicant. It depletes intracellular glutathione (GSH) and forms covalent adducts with hepatic proteins (specifically CYP2C9), triggering severe immune-mediated hepatotoxicity. This mechanism led to the market withdrawal of the diuretic Tienilic acid[2][10].

G A Thiophene-containing Drug (e.g., Clopidogrel, Tienilic Acid) B Cytochrome P450 (CYP2C9 / CYP3A4) A->B C 2-Oxothiophene / Thiophene-S-oxide B->C Epoxidation / S-oxidation D Thiolactone Ring Opening C->D Hydrolysis F Reactive Electrophile (Hepatotoxicity / Adducts) C->F GSH Depletion & Protein Binding E Active Thiol Metabolite (Therapeutic Efficacy) D->E Target Binding (P2Y12)

Metabolic Bioactivation and Toxicity Pathway of Thiophene Derivatives.

Conclusion

Ethyl oxo-thiophene derivatives and their 2-aminothiophene precursors represent a highly versatile class of pharmacophores. The Gewald reaction provides a robust, self-validating synthetic route to access these scaffolds. However, researchers must carefully navigate the structure-activity relationship (SAR) of these compounds. While the thiophene core is essential for antimicrobial and anticancer target binding, its propensity to form reactive 2-oxothiophene metabolites via CYP450 oxidation necessitates rigorous metabolic screening to prevent downstream hepatotoxicity.

References

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library.[Link]

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, ACS Publications.[Link]

  • Gouda, A. M., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, MDPI.[Link]

  • Gouda, M. A., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, MDPI.[Link]

  • Linder, K. E., et al. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, PMC.[Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.[Link]

  • Mishra, R., et al. (2011). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate.[Link]

Sources

History and development of thiophene amino acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Thiophene Advantage: A Technical Guide to Thienylalanine Analogs in Drug Design

Executive Summary The strategic replacement of phenyl rings with thiophene moieties—specifically through thienylalanine analogs—has become a cornerstone of modern medicinal chemistry. This guide explores the "thiophene advantage," detailing how the unique electronic and steric properties of the thiophene ring (C₄H₄S) offer superior bioisosteric utility over the benzene ring (C₆H₆). We provide a comprehensive analysis of the synthetic evolution of these analogs, from classical Erlenmeyer azlactone methods to state-of-the-art asymmetric catalytic hydrogenation, and examine their critical role in FDA-approved therapeutics like Icatibant.

Introduction: The Bioisostere Paradigm

In rational drug design, the substitution of a phenylalanine (Phe) residue with a thienylalanine (Thi) analog is a classic example of bioisosterism. While benzene and thiophene share aromaticity and similar physical dimensions, their electronic signatures diverge significantly, offering a "tunable" handle for medicinal chemists.[1]

  • Steric Profile: Thiophene is a 5-membered ring, making it slightly smaller and more compact than the 6-membered benzene ring. This allows thienylalanine to fit into binding pockets where phenylalanine might be sterically clashed.

  • Electronic Profile: Thiophene is electron-rich (π-excessive) due to the lone pair on the sulfur atom participating in the aromatic system. This enhances cation-π interactions and alters the acidity (pKa) of adjacent protons compared to the phenyl ring.

  • Lipophilicity & Solubility: The sulfur atom introduces a dipole moment (~0.52 D for thiophene vs. 0 D for benzene), often improving aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.

Synthetic Evolution: From Classical to Catalytic

The synthesis of thienylalanine analogs has evolved from stoichiometric condensation reactions to highly enantioselective catalytic processes.

The Classical Era: Erlenmeyer-Plöchl Azlactone Synthesis

Historically, the primary route to racemic thienylalanine was the Erlenmeyer azlactone synthesis. This method involves the condensation of a thiophene-carboxaldehyde with hippuric acid (N-benzoylglycine).

Protocol Overview:

  • Condensation: 2-Thiophenecarboxaldehyde reacts with hippuric acid in acetic anhydride/sodium acetate to form the azlactone (oxazolone).

  • Hydrolysis: The azlactone ring is opened to yield the

    
    -benzoylaminoacrylic acid.
    
  • Reduction: The double bond is reduced (typically using sodium amalgam or catalytic hydrogenation) to yield racemic

    
    -benzoyl-2-thienylalanine.
    
  • Deprotection: Hydrolysis of the benzoyl group yields the free amino acid.

ErlenmeyerSynthesis Start 2-Thiophenecarboxaldehyde + Hippuric Acid Azlactone Azlactone (Oxazolone Intermediate) Start->Azlactone Ac2O, NaOAc Condensation Acrylic α-Benzoylamino- acrylic acid Azlactone->Acrylic H3O+ Ring Opening RacemicProduct Racemic N-Benzoyl-2-Thienylalanine Acrylic->RacemicProduct Na/Hg or H2/Pd Reduction

Figure 1: The classical Erlenmeyer-Plöchl route for the synthesis of racemic thienylalanine derivatives.

The Modern Era: Asymmetric Hydrogenation (Rh-DuPhos)

To meet the strict enantiomeric purity requirements of modern pharmaceuticals (ee > 99%), asymmetric hydrogenation has replaced resolution methods. The use of Rhodium(I) catalysts with chiral phosphine ligands like DuPhos or BINAP is the industry standard.

Key Protocol: Rh-DuPhos Catalyzed Hydrogenation [2]

  • Substrate: Methyl 2-acetamido-3-(2-thienyl)acrylate (Dehydroamino acid).

  • Catalyst: [Rh((R,R)-Et-DuPhos)(COD)]BF₄.

  • Conditions: Hydrogen gas (30-60 psi), Methanol, Room Temperature.

  • Mechanism: The Rhodium complex coordinates with the enamide double bond. The chiral ligand creates a rigid steric environment that forces hydrogen addition to occur from a specific face of the alkene, establishing the chiral center at the

    
    -carbon.
    

AsymmetricHydrogenation Substrate Dehydroamino Acid (Prochiral Substrate) Complex Rh-DuPhos-Substrate Complex Substrate->Complex Coordination TS Oxidative Addition & Migratory Insertion (Stereo-determining Step) Complex->TS + H2 Product L-2-Thienylalanine (>99% ee) TS->Product Reductive Elimination

Figure 2: Mechanism of Rh-DuPhos mediated asymmetric hydrogenation yielding high enantiomeric excess.

Physicochemical Profiling: Phenylalanine vs. Thienylalanine

The substitution of Phenylalanine (Phe) with 2-Thienylalanine (2-Thi) or 3-Thienylalanine (3-Thi) alters the physicochemical landscape of the molecule.

PropertyPhenylalanine (Phe)2-Thienylalanine (2-Thi)3-Thienylalanine (3-Thi)Implication
Ring Size 6-membered5-membered5-memberedThi analogs are sterically smaller, useful for tight pockets.
Electronic Nature Aromatic

-Excessive Heteroaromatic

-Excessive Heteroaromatic
Thi is more electron-rich; stronger cation-

interactions.
Lipophilicity (LogP) ~1.38~1.15~1.10Thi analogs are slightly less lipophilic due to the S-dipole.
H-Bonding None (Ring)S atom (Acceptor)S atom (Acceptor)Sulfur can act as a weak H-bond acceptor.
Metabolic Liability Hydroxylation (p-Tyr)S-Oxidation / Ring OpeningS-OxidationThi can form sulfoxides/sulfones; generally stable but distinct from Phe.

Expert Insight: The "3-thienyl" isomer is often a closer steric mimic of phenylalanine than the "2-thienyl" isomer because the bond vectors of the 3-substituted ring align more closely with the 1,4-substitution pattern of a para-substituted benzene ring.

Medicinal Chemistry Case Study: Icatibant (Firazyr)[3]

Drug Profile: Icatibant (Firazyr) is a peptidomimetic drug used to treat hereditary angioedema (HAE).[3][4] It acts as a selective antagonist of the bradykinin B2 receptor.[3]

Role of Thienylalanine: The amino acid sequence of Icatibant is: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH[5]

  • Position 6 (Thi): The natural ligand, Bradykinin, contains a Phenylalanine at position 5 and 8. In Icatibant, the Phenylalanine at position 5 (relative to Bradykinin numbering, position 6 in Icatibant) is replaced by L-(2-thienyl)alanine (Thi) .

  • Mechanism: The incorporation of Thi at this position restricts the conformational flexibility of the peptide and enhances affinity for the B2 receptor through optimized hydrophobic contacts and

    
    -stacking interactions that are stronger than those of the native Phenylalanine. This substitution is critical for converting the agonist activity of native bradykinin into the antagonist activity of Icatibant.
    

Future Perspectives: Proteophenes & Late-Stage Functionalization

Proteophenes: Recent research has led to the development of "Proteophenes"—thiophene-based ligands functionalized with amino acids. These molecules are being explored as fluorescent probes for detecting protein aggregates (amyloids) in neurodegenerative diseases like Alzheimer's. The thiophene core provides the fluorescent signal, while the amino acid side chains direct specific binding to amyloid-


 or tau aggregates.

C-H Activation: Emerging synthetic methods utilize Pd-catalyzed C-H activation to install thiophene rings directly onto dehydroalanine residues in complex peptides. This "late-stage functionalization" allows for the rapid generation of thiophene analogs in peptide libraries without the need for de novo synthesis of the amino acid monomer.

References

  • Synthesis of 3-(2-thienyl)alanine. Russian Chemical Bulletin, 1957.

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, 2024.

  • Icatibant Acetate Structure and Data. NCATS Inxight Drugs. [4]

  • A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2024.

  • The Thienyl Moiety: Enhancing Peptide Properties. Ningbo Inno Pharmchem.

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. NIH PubMed Central.

Sources

Methodological & Application

Synthesis of Ethyl oxo[(2-thienylmethyl)amino]acetate from diethyl oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of Ethyl oxo[(2-thienylmethyl)amino]acetate from Diethyl Oxalate: Kinetic Control in Mono-Amidation

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Mechanistic Rationale and the Challenge of Mono-Amidation

The synthesis of ethyl oxo[(2-thienylmethyl)amino]acetate relies on the nucleophilic acyl substitution of a symmetric diester (diethyl oxalate) by a primary amine (2-thiophenemethylamine). Thiophene-containing oxamate building blocks are highly valued in medicinal chemistry for their ability to act as specific competitive inhibitors and versatile intermediates in drug discovery[1].

The primary synthetic challenge in this workflow is preventing the sequential amidation of the second ester group. When the first equivalent of 2-thiophenemethylamine attacks diethyl oxalate, a tetrahedral intermediate is formed. This intermediate collapses to expel ethanol, yielding the desired mono-amide (an ethyl oxamate derivative)[2].

Once the mono-amide is formed, the newly introduced amide nitrogen donates electron density into its adjacent carbonyl via resonance. This cross-conjugation slightly reduces the electrophilicity of the remaining ester carbonyl compared to the highly reactive starting diester[2]. However, this electronic deactivation alone is insufficient to halt the reaction. If left uncontrolled, a second amine molecule will attack the remaining ester group, resulting in the symmetric bis-amide (oxalamide) byproduct[3]. Therefore, isolating the mono-amidation product requires strict kinetic and stoichiometric control.

Experimental Causality and Self-Validating Design

To ensure a high-yielding, self-validating protocol, the experimental design is built on three causal pillars:

  • Inverse Addition Strategy (Stoichiometric Control): By adding the amine dropwise to a large molar excess of diethyl oxalate (3.0 equivalents), the local concentration of the electrophile remains overwhelmingly high. This statistically ensures that the incoming amine collides with unreacted diethyl oxalate rather than the newly formed mono-amide[3].

  • Thermal Suppression (Kinetic Control): The reaction is initiated at 0 °C. The activation energy for the first amidation is sufficiently low to proceed in an ice bath, whereas the second amidation requires higher thermal energy. Maintaining a low temperature effectively quenches the bis-amidation pathway[1].

  • In-Process Validation: The system is self-validating through Thin Layer Chromatography (TLC). The primary amine (highly polar) will disappear, replaced by the mono-amide (moderately polar). The absence of a highly non-polar bis-amide spot at the solvent front confirms that kinetic control has been successfully maintained.

Visualizations of Workflow and Mechanism

Workflow N1 1. Setup Cool Diethyl Oxalate to 0 °C N2 2. Addition Dropwise Amine Addition (1 hr) N1->N2 N3 3. Reaction Stir at 0 °C to RT (2-4 hrs) N2->N3 N4 4. Concentration Vacuum Removal of Solvent & Excess Diester N3->N4 N5 5. Purification Column Chromatography or Recrystallization N4->N5

Caption: Experimental workflow for the kinetic mono-amidation of diethyl oxalate.

Mechanism A Diethyl Oxalate (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 2-Thiophenemethylamine (Nucleophile) B->C D Ethyl oxo[(2-thienylmethyl) -amino]acetate C->D Elimination of Ethanol E Bis-amide (Side Product) D->E Excess Amine (Undesired)

Caption: Mechanistic pathway of nucleophilic acyl substitution and competing bis-amidation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the product distribution, demonstrating why the optimized parameters were selected.

Table 1: Optimization of Reaction Conditions for Mono-Amidation

Equivalents (Amine : Diester)TemperatureAddition TimeYield (Mono-amide)Yield (Bis-amide)
1.0 : 1.025 °CBolus (All at once)45%40%
1.0 : 1.50 °C10 minutes65%20%
1.0 : 3.0 0 °C 60 minutes 88% <5%

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Thiophenemethylamine (1.0 eq, limiting reagent)

  • Diethyl oxalate (3.0 eq, electrophile and co-solvent)

  • Anhydrous ethyl ether or ethanol (solvent)

  • Ice bath and magnetic stirrer

Step 1: Electrophile Preparation

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve diethyl oxalate (3.0 eq) in anhydrous ethyl ether (100 mL per 0.1 mol of amine)[1].

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Causality: Pre-cooling is mandatory to prevent the exothermic amidation from raising the internal temperature, which would trigger bis-amidation.

Step 2: Nucleophile Addition

  • In a separate addition funnel, prepare a solution of 2-thiophenemethylamine (1.0 eq) in anhydrous ethyl ether (50 mL per 0.1 mol of amine)[1].

  • Add the amine solution dropwise to the vigorously stirring diethyl oxalate solution over a period of 60 minutes. Validation: The slow addition ensures the amine is instantly consumed by the massive excess of diethyl oxalate.

Step 3: Reaction Maturation & Monitoring

  • After the addition is complete, maintain the reaction at 0 °C for 2 hours[1].

  • Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring overnight to ensure complete conversion.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting amine. Elute with a 3:1 Hexane/Ethyl Acetate mixture. The reaction is complete when the baseline amine spot is entirely absent.

Step 4: Workup and Purification

  • Evaporate the solvent under slightly reduced pressure using a rotary evaporator[1].

  • Critical Step: Because diethyl oxalate has a high boiling point (~185 °C), standard rotary evaporation will not remove the excess reagent. Transfer the crude oily residue to a short-path distillation apparatus and apply high vacuum (e.g., 2 mmHg) at 60–70 °C to distill off the unreacted diethyl oxalate.

  • The remaining residue is the crude ethyl oxo[(2-thienylmethyl)amino]acetate. If a crystalline product separates, it can be purified by recrystallization from a suitable solvent (e.g., chloroform or a hexane/ethyl acetate mixture)[1]. Otherwise, purify via silica gel flash column chromatography.

References

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method) . Chemistry Stack Exchange. Available at:[Link]

  • Oxamic acid analogues as LDH-C4-specific competitive inhibitors . Taylor & Francis Online. Available at: [Link]

Sources

Determining the Solubility of Ethyl oxo[(2-thienylmethyl)amino]acetate in DMSO and Methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for determining the solubility of Ethyl oxo[(2-thienylmethyl)amino]acetate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a crucial parameter in early-stage drug discovery, solubility significantly influences a compound's biological activity and developability. This application note details the underlying principles of solubility, the distinction between thermodynamic and kinetic solubility, and provides step-by-step protocols for accurate and reproducible measurements. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of a chemical entity is a fundamental physicochemical property that dictates its behavior in both in vitro and in vivo systems. For a compound like Ethyl oxo[(2-thienylmethyl)amino]acetate, which may be a candidate for further biological screening, understanding its solubility is paramount. Poor solubility can lead to underestimated potency in biological assays, unreliable structure-activity relationships (SAR), and significant challenges in formulation development.

This guide focuses on two solvents of interest:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is widely utilized in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2] It is the standard solvent for creating high-concentration stock solutions for compound libraries used in high-throughput screening (HTS).[1] However, the introduction of a DMSO stock solution into an aqueous assay buffer can lead to compound precipitation, highlighting the importance of understanding solubility limits.[3]

  • Methanol: A polar protic solvent, methanol is frequently used in various stages of chemical synthesis, purification, and analysis, including as a solvent for chromatography (HPLC, LC-MS).[4] Its volatility and miscibility with water make it a versatile solvent for a range of applications.[5][6]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic solubility.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[8] It represents the maximum concentration of a solute that can be dissolved in a solvent to form a stable, saturated solution in the presence of excess solid. The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution.[7][9] In drug discovery, this is often measured by adding a concentrated DMSO stock solution to an aqueous buffer, mimicking the conditions of a biological assay.[11][12] The resulting value is influenced by factors such as the rate of addition, mixing, and incubation time.[13]

The following diagram illustrates the relationship between these two concepts:

G cluster_0 Solubility Concepts Thermodynamic Thermodynamic Solubility (Equilibrium State) Supersaturated Supersaturated Solution Thermodynamic->Supersaturated Exceeds Equilibrium Kinetic Kinetic Solubility (Metastable State) Kinetic->Supersaturated Precipitation Threshold Precipitation Precipitation Supersaturated->Precipitation Nucleation & Growth

Caption: Relationship between thermodynamic and kinetic solubility.

Experimental Protocols

The following section provides detailed protocols for determining the thermodynamic solubility of Ethyl oxo[(2-thienylmethyl)amino]acetate in DMSO and methanol.

Materials and Equipment
  • Ethyl oxo[(2-thienylmethyl)amino]acetate (solid form)

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade Methanol (≥99.9%)

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Microcentrifuge

  • Calibrated pipettes and tips

  • HPLC or UPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a reliable technique for measuring thermodynamic solubility.[10][14]

Workflow for the Shake-Flask Method:

G A 1. Add excess compound to solvent B 2. Equilibrate (e.g., 24-48h at 25°C) A->B C 3. Separate solid and liquid phases (Centrifugation/Filtration) B->C D 4. Prepare serial dilutions of the supernatant C->D E 5. Quantify concentration via HPLC D->E F 6. Calculate solubility E->F

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of Ethyl oxo[(2-thienylmethyl)amino]acetate into a clean, dry glass vial.

    • Add a known volume (e.g., 1.0 mL) of the desired solvent (DMSO or methanol) to the vial. This should be an amount where undissolved solid is clearly visible.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time may need to be extended for compounds that are slow to dissolve.

  • Phase Separation:

    • After the equilibration period, visually confirm that excess solid remains.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is recommended to filter the supernatant through a 0.22 µm solvent-compatible syringe filter.

  • Quantification:

    • Prepare a series of accurate serial dilutions of the clarified supernatant using the same solvent.

    • Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using known concentrations of Ethyl oxo[(2-thienylmethyl)amino]acetate.

    • Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in mg/mL or mM.

Data Presentation

The experimentally determined solubility values should be recorded in a clear and concise format.

Table 1: Thermodynamic Solubility of Ethyl oxo[(2-thienylmethyl)amino]acetate

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25[Insert experimental value][Insert calculated value]
Methanol25[Insert experimental value][Insert calculated value]

Discussion and Causality

  • Choice of Solvents: DMSO's aprotic nature and high polarity make it an excellent solvent for a wide array of organic molecules, which is why it's a staple in compound management.[2][15] Methanol, as a polar protic solvent, offers a different solvation environment due to its ability to donate hydrogen bonds. Comparing solubility in these two solvents can provide initial insights into the compound's polarity and potential intermolecular interactions.

  • Importance of Purity: The purity of both the solute and the solvent is critical for accurate solubility measurements.[10] Impurities can alter the solubility of the compound. It is recommended to use solvents of the highest available purity.

  • Solid-State Properties: The crystalline form (polymorph) of the solid compound can significantly impact its thermodynamic solubility.[7][8] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the solubility determination.

Conclusion

This application note provides a robust framework for the determination of the solubility of Ethyl oxo[(2-thienylmethyl)amino]acetate in DMSO and methanol. By following the detailed protocols and understanding the underlying scientific principles, researchers can obtain accurate and reproducible data that is essential for making informed decisions in the drug discovery and development process.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Pro-Vitals. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

Using Ethyl oxo[(2-thienylmethyl)amino]acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl oxo[(2-thienylmethyl)amino]acetate in the Synthesis of Targeted Therapeutics

Executive Summary

Ethyl oxo[(2-thienylmethyl)amino]acetate (CAS: 959049-65-1) is a highly versatile, bifunctional pharmaceutical intermediate. Characterized by an electrophilic alpha-keto ester (oxamate) moiety and a lipophilic thiophene bioisostere, this building block is critical in the development of metabolic inhibitors for oncology and targeted antibacterial agents. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate in drug discovery programs.

Mechanistic Rationale: The Power of Thiophene-Oxamate Scaffolds

The structural architecture of Ethyl oxo[(2-thienylmethyl)amino]acetate provides two distinct pharmacological and synthetic advantages:

  • The Oxamate Moiety (Pyruvate Mimicry): Oxamate is a classic structural mimic of pyruvate. In cancer metabolism, Lactate Dehydrogenase A (LDHA) is frequently overexpressed to sustain aerobic glycolysis (the Warburg effect) [5]. By replacing the methyl group of pyruvate with an amino linkage, oxamate derivatives bind competitively to the LDHA active site—coordinating with key residues like Arg171 and His195—but cannot be enzymatically reduced [2]. The ethyl ester form acts as an excellent synthetic precursor or a cell-permeable prodrug.

  • The Thiophene Bioisostere: Thiophene is a premier bioisostere for the phenyl ring. It is slightly smaller, more electron-rich, and contains a sulfur atom capable of participating in unique dipole interactions within target protein pockets. In the context of antibacterial development, thiophen-2-ylmethyl derivatives have proven highly effective at binding the active site of Staphylococcus aureus FabI (enoyl-ACP reductase), a critical enzyme in bacterial fatty acid biosynthesis [4].

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Tumor Acidification) Pyruvate->Lactate NADH NAD+ LDHA LDHA Enzyme (Overexpressed in Cancer) LDHA->Pyruvate Inhibitor N-(2-thienylmethyl)oxamate (Competitive Inhibitor) Inhibitor->LDHA Blocks Active Site

Caption: Metabolic pathway of LDHA and its competitive inhibition by oxamate derivatives.

Quantitative Data: Pharmacological Metrics

To understand the value of the thiophene-oxamate scaffold, it is essential to compare its pharmacological metrics against baseline standards. The integration of the thiophene ring significantly enhances lipophilicity, driving sub-micromolar target engagement [3].

Table 1: Comparative Pharmacological Metrics of Oxamate and Thiophene Derivatives

Compound ClassPrimary TargetIC50 / Activity RangeKey Structural AdvantageReference
Sodium Oxamate LDHA (Pan-isoform)~15.60 – 20.0 μg/mLBaseline pyruvate mimic; poor cellular permeability.[3]
Thiophene-Oxamate Derivatives LDHA / PDK10.30 – 64.10 μg/mLEnhanced lipophilicity; improved active-site hydrophobic packing.[2], [3]
Thiophen-2-ylmethyl Amides S. aureus FabI< 1.0 μMOptimal spatial orientation for enoyl-ACP reductase binding.[4]

Divergent Synthetic Workflows

Ethyl oxo[(2-thienylmethyl)amino]acetate can be directed down two primary synthetic pathways depending on the therapeutic target.

Synthesis SM Ethyl oxo[(2-thienylmethyl)amino]acetate (CAS: 959049-65-1) Hydrolysis Selective Hydrolysis LiOH, THF/H2O, 0°C SM->Hydrolysis Amidation Direct Amidation R-NH2, AlMe3, Toluene, 80°C SM->Amidation OxamicAcid N-(2-thienylmethyl)oxamic acid (LDHA Inhibitor Pharmacophore) Hydrolysis->OxamicAcid FabI_Inhibitor Thiophene-Oxamide Derivative (FabI Antibacterial Agent) Amidation->FabI_Inhibitor

Caption: Divergent synthetic workflows utilizing the ethyl oxo[(2-thienylmethyl)amino]acetate intermediate.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that successful utilization of this intermediate requires strict control over reaction conditions to prevent the degradation of the delicate oxamate core. Below are self-validating protocols designed for high-yield conversions.

Protocol A: Selective Saponification to N-(2-thienylmethyl)oxamic acid

Objective: Convert the ethyl ester prodrug into the active oxamic acid pharmacophore for in vitro enzymatic assays.

  • Causality & Logic: The starting material contains both an ester and an amide linkage. To prevent unwanted amide bond cleavage (which would yield 2-thiophenemethylamine and oxalic acid), mild basic conditions are strictly required. Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH because the lithium ion coordinates with the adjacent oxamate oxygen atoms, stabilizing the intermediate and preventing over-hydrolysis. A biphasic THF/H₂O system ensures both the lipophilic ester and hydrophilic hydroxide ion remain miscible.

  • Step-by-Step Procedure:

    • Dissolve 1.0 eq of Ethyl oxo[(2-thienylmethyl)amino]acetate [1] in a 3:1 mixture of THF:H₂O (0.2 M concentration).

    • Cool the reaction vessel to 0 °C using an ice bath. Critical Step: Do not allow the temperature to exceed 5 °C to protect the amide bond.

    • Add 1.1 eq of LiOH·H₂O portion-wise over 10 minutes.

    • Stir at 0 °C for 2 hours.

    • Self-Validation Check 1: Monitor by TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The thiophene ring will rapidly oxidize and stain yellow/brown. Ensure the high-Rf ester spot has completely disappeared.

    • Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3 to precipitate the oxamic acid.

    • Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate.

    • Self-Validation Check 2: Confirm product identity via LC-MS. Look for the [M-H]⁻ peak corresponding to the free carboxylic acid.

Protocol B: AlMe₃-Mediated Aminolysis for Extended Oxamides

Objective: Synthesize complex oxamide derivatives (e.g., FabI inhibitors) by reacting the ester directly with complex primary or secondary amines.

  • Causality & Logic: Direct amidation of unactivated esters with sterically hindered amines is notoriously sluggish. However, the oxamate ester is highly electrophilic. To drive the reaction without harsh heating (which could degrade the thiophene ring), Trimethylaluminum (AlMe₃) is used to activate the amine, forming a highly nucleophilic Weinreb-like aluminum-amide intermediate that attacks the ester smoothly.

  • Step-by-Step Procedure:

    • In a flame-dried, argon-purged flask, dissolve 1.2 eq of the target amine in anhydrous toluene (0.1 M).

    • Cool to 0 °C and carefully add 1.2 eq of AlMe₃ (2.0 M in toluene) dropwise. Stir for 30 minutes at room temperature to allow the aluminum-amide complex to form. Caution: AlMe₃ is highly pyrophoric.

    • Add 1.0 eq of Ethyl oxo[(2-thienylmethyl)amino]acetate dissolved in anhydrous toluene.

    • Heat the reaction to 80 °C for 4-6 hours.

    • Self-Validation Check 1: Monitor the reaction via FT-IR spectroscopy. The strong ester C=O stretch at ~1730 cm⁻¹ should disappear, replaced entirely by amide C=O stretches at ~1650-1680 cm⁻¹.

    • Quench carefully by adding the reaction mixture dropwise to a vigorously stirred mixture of Rochelle's salt (potassium sodium tartrate) and EtOAc. Stir for 1 hour to break the aluminum emulsion.

    • Separate the organic layer, wash with brine, dry, and purify via flash chromatography.

References

  • BLD Pharm.959049-65-1 | Ethyl oxo[(2-thienylmethyl)
  • ACS Omega.
  • ACS Omega / Semantic Scholar.Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer.
  • Google Patents.WO2013042035A1 - Heterocyclic compounds as inhibitors of fatty acid biosynthesis for bacterial infections.
  • MDPI.

Application Note: Reaction Conditions for Nucleophilic Substitution of Thiophene Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of the thiophene ring—a π-excessive heteroaromatic system—and provides validated protocols for both forming thiophene amines (via substitution) and reacting them.

Executive Summary & Strategic Analysis

Thiophene amines (aminothiophenes) are critical scaffolds in drug discovery (e.g., Olanzapine), yet they present a dichotomy in reactivity.[1] The thiophene ring is electron-rich (π-excessive), making it inherently resistant to Nucleophilic Aromatic Substitution (SNAr) unless highly activated. Conversely, the resulting free amine is often unstable, prone to rapid oxidative dimerization and polymerization under ambient conditions.

Successful manipulation requires a bifurcated strategy:

  • To Synthesize (Form C-N): Force electronic activation (nitro-groups) for SNAr or utilize metal catalysis (Buchwald-Hartwig) for unactivated halides.

  • To Substitute (Replace C-NH₂): Utilize Sandmeyer-type diazotization under strictly controlled cryogenic conditions to prevent decomposition.

Critical Handling & Stability Protocols

WARNING: Free 2-aminothiophenes and 3-aminothiophenes are chemically labile. They are sensitive to oxygen and can dimerize to form imino-thiolactones or polymerize.

Stability Management System
  • Storage: Never store as a free base. Convert immediately to a salt (HCl or oxalate) or protect (acetyl/Boc).

    • Protocol: Dissolve crude amine in Et₂O, cool to 0°C, and add 1.1 eq. of 4M HCl in dioxane. Filter the precipitate under N₂.

  • Reaction Atmosphere: All reactions involving free aminothiophenes must be performed under Argon/Nitrogen using degassed solvents.

  • Workup: Avoid oxidative workups. Use reductive quenchers (e.g., NaHSO₃) if oxidants were present.

Pathway A: Synthesis of Thiophene Amines (C-N Bond Formation)

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Best for: Thiophenes with strong Electron-Withdrawing Groups (EWG) like


, 

, or

at the C3 or C5 positions. Mechanism: Addition-Elimination via a Meisenheimer-like anionic

-complex.
Optimized Reaction Conditions
ParameterConditionRationale
Substrate 2-halo-3-nitrothiophene or 2-halo-3,5-dinitrothiopheneThe nitro group ortho/para to the halogen is essential to stabilize the anionic intermediate.
Nucleophile Primary/Secondary Amines (1.1–1.5 eq.)Excess amine acts as a base to neutralize generated acid.
Solvent Ethanol, DMF, or AcetonitrilePolar aprotic solvents (DMF/MeCN) stabilize the polar transition state. Ethanol is greener but slower.
Base

or DIPEA (2.0 eq.)
Required if the nucleophilic amine is valuable/expensive; otherwise, use excess nucleophile.
Temperature 0°C

RT (Activated); 60–80°C (Moderately Activated)
High temperatures degrade the nitrothiophene substrate (tar formation).
Standard Protocol: SNAr on 2-Bromo-3-Nitrothiophene
  • Prepare: Dissolve 2-bromo-3-nitrothiophene (1.0 mmol) in anhydrous MeCN (5 mL) under

    
    .
    
  • Add: Add

    
     (1.2 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at 0°C.
    
  • React: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (disappearance of bromide).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove salts. Dry over 
    
    
    
    .
  • Purify: Flash chromatography immediately. Do not store crude.

Method 2: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated halothiophenes (e.g., 3-bromothiophene) where SNAr fails. Mechanism: Pd-catalyzed cycle: Oxidative Addition


 Amine Coordination 

Deprotonation

Reductive Elimination.
Optimized Reaction Conditions
ParameterConditionRationale
Catalyst

or

(1–5 mol%)
Robust Pd(0) sources.
Ligand Xantphos or BINAP Bidentate ligands prevent catalyst poisoning by the thiophene sulfur (chelation).
Base

or

Strong base required for deprotonation of the amine-Pd complex.
Solvent Toluene or 1,4-DioxaneNon-polar/weakly polar solvents minimize

-hydride elimination side products.
Temp 80–110°CEnergy required for the difficult oxidative addition into the electron-rich C-Br bond.
Standard Protocol: Pd-Catalyzed Amination
  • Inert: Flame-dry a Schlenk tube and backfill with Argon (

    
    ).
    
  • Load: Add 3-bromothiophene (1.0 mmol), amine (1.2 mmol),

    
     (1.5 mmol), 
    
    
    
    (2 mol%), and Xantphos (3 mol%).
  • Solvate: Add degassed Toluene (5 mL).

  • Heat: Seal and heat to 100°C for 12–18 hours.

  • Filter: Cool, filter through Celite (elute with DCM).

  • Isolate: Concentrate and purify. Note: If the product is a free amine, convert to HCl salt immediately.

Pathway B: Substitution OF the Amine (Sandmeyer-Type)

Context: Replacing the


 group with a nucleophile (Cl, Br, CN, I) via a diazonium intermediate.[2]
Challenge:  Thiophene diazonium salts are far less stable than benzenediazonium salts and can explode or decompose to tars if warmed.
Mechanism & Workflow Diagram

The following diagram illustrates the decision matrix for synthesis and the mechanistic pathway for diazotization.

ThiopheneReactivity Start Target: Thiophene Amine Manipulation Synth Synthesis (Form C-N) Start->Synth Subst Substitution OF Amine (NH2 -> Nu) Start->Subst Activated EWG Present? (NO2, CN) Synth->Activated SNAr Pathway A: SNAr (0°C, MeCN, Base) Activated->SNAr Yes Buchwald Pathway B: Buchwald-Hartwig (Pd/Xantphos, 100°C) Activated->Buchwald No Diazo Diazotization (HNO2, 0°C) Subst->Diazo Sandmeyer Sandmeyer Reaction (CuX, Nu-) Diazo->Sandmeyer CuCl/CuBr/CuCN Deamination Deamination (H3PO2) Diazo->Deamination Reduction

Caption: Decision tree for selecting the correct synthetic methodology based on substrate electronic properties and desired transformation.

Protocol: Diazotization and Sandmeyer Chlorination
  • Diazotization:

    • Suspend 2-aminothiophene hydrochloride (1.0 mmol) in conc. HCl (2 mL) and water (2 mL).

    • Cool to -5°C to 0°C (ice/salt bath).

    • Add

      
       (1.1 mmol) in water (0.5 mL) dropwise. Maintain temp < 0°C. 
      
    • Checkpoint: The solution should turn clear/yellow. If it turns dark/black, decomposition has occurred.

  • Substitution:

    • Prepare a solution of CuCl (1.2 mmol) in conc. HCl (2 mL) at 0°C.

    • Add the cold diazonium solution slowly to the CuCl solution.

    • Stir at 0°C for 30 mins, then allow to warm to RT very slowly.

  • Workup: Extract with

    
    , wash with 
    
    
    
    , dry, and concentrate.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides.
    • Source:J. Org. Chem. 2003, 68, 14, 5534–5545.
    • URL:[Link]

  • SNAr on Nitrothiophenes

    • Title: Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temper
    • Source:J. Org. Chem. 2006, 71, 14, 5144–5150.
    • URL:[Link]

  • Sandmeyer Reactivity

    • Title: Sandmeyer Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Gewald Reaction (Alternative Synthesis)

    • Title: Gewald reaction: synthesis, properties and applic
    • Source:Arkivoc 2010 (i) 209-246.
    • URL:[Link]

Sources

Application Note: Selective Hydrolysis of Ethyl Oxo[(2-thienylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists requiring a robust, selective protocol for the hydrolysis of ethyl oxo[(2-thienylmethyl)amino]acetate to its corresponding oxamic acid.


-Keto Amides (Oxamates)

Abstract & Scope

This guide details the procedure for the chemoselective saponification of ethyl oxo[(2-thienylmethyl)amino]acetate (an ethyl oxamate) to oxo[(2-thienylmethyl)amino]acetic acid .

The primary challenge in this transformation is the selectivity required to hydrolyze the ethyl ester functionality without cleaving the adjacent amide bond or degrading the electron-rich thiophene ring. While oxamates (


-keto amides) are generally more reactive than standard amides due to the electron-withdrawing effect of the adjacent carbonyl, this protocol utilizes mild lithium hydroxide (LiOH) conditions to ensure exclusive ester hydrolysis.

Target Audience: Medicinal Chemists, Process Chemists. Application: Synthesis of PTP1B inhibitors, antibiotics, and anti-allergy agents where the oxamic acid moiety serves as a bioisostere for carboxylic acids or phosphates.

Reaction Scheme & Mechanism

The transformation proceeds via a standard nucleophilic acyl substitution (


 mechanism). The hydroxide ion attacks the more electrophilic ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt.
Pathway Visualization

The following diagram illustrates the reaction flow and the critical decision points for workup based on product solubility.

ReactionFlow Start Starting Material Ethyl oxo[(2-thienylmethyl)amino]acetate Reaction Hydrolysis 0°C to RT, 1-3 Hours Start->Reaction Dissolve Reagents Reagents LiOH (1.2 eq), THF:H2O (1:1) Reagents->Reaction Check TLC/LCMS Check (Disappearance of Ester) Reaction->Check Check->Reaction Incomplete Acidify Acidification 1N HCl to pH 2-3 Check->Acidify Complete Precip Precipitation? (Is solid forming?) Acidify->Precip Filter Filtration Wash with cold H2O Precip->Filter Yes (Solid) Extract Extraction EtOAc wash, Dry, Conc. Precip->Extract No (Soluble) Product Final Product Oxo[(2-thienylmethyl)amino]acetic acid Filter->Product Extract->Product

Caption: Figure 1. Logical workflow for the selective hydrolysis of ethyl oxamates.

Materials & Methods

Reagents and Solvents
ReagentRoleGrade/PurityNotes
Ethyl oxo[(2-thienylmethyl)amino]acetate Substrate>95%Starting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O) BaseReagent GradePreferred over NaOH for milder reactivity and solubility in THF.
Tetrahydrofuran (THF) SolventHPLC GradeSolubilizes the organic substrate.
Water (Deionized) Co-solvent-Solubilizes the base.
Hydrochloric Acid (1N) QuenchReagent GradeFor acidification/protonation.
Ethyl Acetate (EtOAc) ExtractionACS GradeOnly required if product does not precipitate.
Experimental Protocol (Standard Scale: 1.0 mmol)

Step 1: Preparation of Reaction Mixture

  • Weigh 1.0 mmol (approx. 213 mg) of ethyl oxo[(2-thienylmethyl)amino]acetate into a 25 mL round-bottom flask.

  • Add 5 mL of THF and stir until the solid is fully dissolved.

  • In a separate vial, dissolve 1.2 mmol (50.4 mg) of LiOH·H₂O in 5 mL of water .

Step 2: Saponification

  • Cool the THF solution to 0°C using an ice bath. Note: Cooling is critical to prevent potential attack on the amide bond or thiophene ring.

  • Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes.

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir vigorously for 1 to 3 hours .

Step 3: Monitoring (Self-Validation)

  • TLC Method: Silica gel, 50% EtOAc/Hexanes.

    • Starting Material: High

      
       (approx 0.6 - 0.7).
      
    • Product: Baseline (remains at origin due to carboxylic acid polarity) or low

      
       streak.
      
  • Endpoint: Reaction is complete when the high

    
     ester spot disappears.
    

Step 4: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of THF. Caution: Do not heat above 40°C.

  • The remaining residue is the aqueous lithium salt of the product.

  • Cool the aqueous residue to 0°C.

  • Slowly add 1N HCl dropwise while stirring until the pH reaches 2–3 (monitor with pH paper).

    • Observation: The product, N-(2-thienylmethyl)oxamic acid, typically precipitates as a white or off-white solid at this stage.

  • If Solid Precipitates: Filter the solid using a sintered glass funnel. Wash the cake with cold water (

    
    ) and hexanes (
    
    
    
    ). Dry under vacuum.
  • If No Precipitation: Extract the acidic aqueous layer with EtOAc (

    
    ). Combine organics, dry over anhydrous 
    
    
    
    , filter, and concentrate to dryness.

Data Analysis & Expected Results

NMR Interpretation

The success of the reaction is determined by the loss of the ethyl group signals and the retention of the thiophene and methylene signals.

Proton EnvironmentStarting Material (

ppm,

)
Product (

ppm,

)
Change
Ethyl -CH₃ ~1.38 (Triplet)Absent Diagnostic
Ethyl -CH₂- ~4.35 (Quartet)Absent Diagnostic
Methylene (-CH₂-N) ~4.70 (Doublet)~4.50 (Doublet)Slight Shift
Amide -NH- ~7.50 (Broad)~9.40 (Broad/Triplet)Shift downfield (H-bonding)
Thiophene Protons 6.9 - 7.3 (Multiplet)6.9 - 7.4 (Multiplet)Retained (Ring intact)
Carboxylic Acid -OH Absent13.0 - 14.0 (Broad)Diagnostic
Mass Spectrometry
  • Starting Material:

    
    
    
  • Target Acid:

    
     (Loss of 28 Da corresponding to ethyl vs proton).
    
  • Mode: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is often more sensitive for oxamic acids.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Starting Material Remains Poor solubility or insufficient base.Add MeOH as a co-solvent (THF:MeOH:Water 2:1:1). Increase LiOH to 1.5 eq.
By-product: Free Amine Over-hydrolysis (Amide cleavage).Strictly maintain 0°C during addition. Ensure temperature does not exceed 25°C. Reduce reaction time.
Low Yield (Precipitation) Product is water-soluble.Do not rely on filtration. Saturate the aqueous phase with NaCl (brine) before EtOAc extraction.
Darkening of Solution Thiophene oxidation.Degas solvents with Nitrogen/Argon before use. Perform reaction under inert atmosphere.

References

  • General Ester Hydrolysis Protocol

    • Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF."[1]

    • [Link]

  • Oxamate Hydrolysis Precedent

    • Hargrave, K. D., et al. "N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents."[2] Journal of Medicinal Chemistry, 26.8 (1983): 1158-1163.[2] (Demonstrates stability of oxamates during ester hydrolysis).

    • [Link]

  • Thiophene Stability in Base

    • U.S. National Library of Medicine, PubChem. "Ethyl 2-oxo-2-[(thiophen-2-ylmethyl)
    • [Link]

Sources

Microwave-assisted synthesis of thiophene amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Thiophene Amino Esters

Abstract

Substituted 2-aminothiophenes are critical pharmacophores in drug discovery, serving as precursors for azo dyes, conducting polymers, and therapeutic agents (e.g., allosteric enhancers, kinase inhibitors).[1][2] The conventional Gewald reaction, while effective, is often plagued by long reaction times (4–12 hours), variable yields, and the formation of tarry by-products due to prolonged thermal exposure. This guide details a microwave-assisted protocol that reduces synthesis time to under 20 minutes while increasing yields to >85%. We explore the mechanistic basis of microwave acceleration, provide a robust one-pot protocol, and offer troubleshooting strategies based on polarity-driven dielectric heating.

Introduction & Scientific Context

The Gewald reaction is a multi-component condensation between a ketone (or aldehyde), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3]

Conventional Limitations:

  • Kinetics: The reaction involves heterogeneous steps (dissolution of sulfur) and slow equilibrium steps (Knoevenagel condensation).

  • Thermodynamics: Prolonged reflux leads to the degradation of thermally labile intermediates and the polymerization of thiophene products.

Microwave Advantage: Microwave irradiation (MW) couples directly with polar molecules (solvents and intermediates), inducing rapid internal heating via dipolar rotation and ionic conduction .

  • Selective Heating: Polar transition states in the Gewald mechanism (ionic intermediates) absorb microwave energy more efficiently than the non-polar starting materials, effectively lowering the activation energy barrier (

    
    ).
    
  • Superheating: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing reaction rates (Arrhenius equation).

Mechanism of Action

The reaction proceeds through a two-stage mechanism.[4] Microwave irradiation accelerates both the initial condensation and the rate-limiting ring closure.

  • Knoevenagel Condensation: The base abstracts a proton from the activated nitrile, which attacks the ketone to form an

    
    -unsaturated nitrile.
    
  • Thiolation & Cyclization: The mechanism of sulfur addition is complex. It is postulated that the base activates elemental sulfur (

    
    ), allowing nucleophilic attack by the carbanion. The resulting mercapto-intermediate undergoes intramolecular cyclization to the thiophene ring.
    

Visualizing the Pathway:

GewaldMechanism cluster_0 Rate Determining Step Ketone Ketone/Aldehyde (R1-CO-R2) Inter1 Knoevenagel Adduct (α,β-unsaturated nitrile) Ketone->Inter1 -H2O Nitrile Activated Nitrile (CN-CH2-COOEt) Nitrile->Inter1 -H2O Sulfur Elemental Sulfur (S8) Inter2 Mercapto-Nitrile Intermediate Sulfur->Inter2 Inter1->Inter2 + S8 Product 2-Aminothiophene Derivative Inter2->Product Cyclization Base Base (Morpholine/Et3N) Base->Inter1 Catalysis MW Microwave Irradiation (Dielectric Heating) MW->Inter2 Accelerates S8 activation MW->Product Stabilizes Polar TS

Caption: Mechanistic pathway of the Gewald reaction highlighting the rate-determining thiolation step accelerated by microwave irradiation.

Equipment & Setup

Instrumentation:

  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) is preferred for high reproducibility and precise temperature control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vials with Teflon/silicone septa.

  • Temperature Monitoring: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is recommended for polar solvents like Ethanol/DMF to avoid surface-temperature lag.

Safety Precaution:

  • Sulfur: Elemental sulfur can sublime or form

    
     gas under acidic conditions (though basic conditions are used here). Always operate in a fume hood.
    
  • Pressure: Ethanol expands significantly. Do not fill vessels >60% capacity.

Experimental Protocol

Protocol A: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

A standard benchmark reaction using cyclohexanone.

Reagents:

  • Cyclohexanone: 1.0 mmol (98 mg)

  • Ethyl Cyanoacetate: 1.1 mmol (124 mg)

  • Elemental Sulfur (

    
    ): 1.1 mmol (35 mg)
    
  • Morpholine: 1.0 mmol (87 mg) or Diethylamine

  • Solvent: Ethanol (absolute) - 2.0 mL

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, add the sulfur, ethyl cyanoacetate, and cyclohexanone.

  • Solvation: Add Ethanol. Stir for 30 seconds to disperse the sulfur (it will not fully dissolve yet).

  • Activation: Add Morpholine dropwise. Observation: The solution may warm slightly due to the exothermic Knoevenagel initiation.

  • Irradiation: Cap the vial. Program the microwave:

    • Mode: Dynamic (hold temperature).[5]

    • Temp:

      
      C.
      
    • Hold Time: 10 minutes.

    • Stirring: High.[5][6]

    • Power Max: 150 W (System will modulate power to maintain 80°C).

  • Cooling: Use compressed air cooling (built-in) to drop temp to

    
    C.
    
  • Work-up:

    • If precipitate forms (common): Cool in an ice bath for 15 mins. Filter the solid under vacuum. Wash with cold ethanol (

      
       mL).
      
    • If no precipitate: Pour mixture into crushed ice (10 g). The solid will precipitate.[2]

  • Purification: Recrystallize from hot Ethanol or Methanol if necessary.

Expected Result:

  • Appearance: Off-white to pale yellow crystals.

  • Yield: 88–95% (vs. 60% conventional).

  • Melting Point:

    
    C.
    

Workflow Diagram:

Workflow Start Mix Reagents (Ketone, Nitrile, Sulfur, EtOH) AddBase Add Base (Morpholine) Start->AddBase MW Microwave Irradiation 80°C, 10 min, 150W AddBase->MW Cool Cool to RT / Ice Bath MW->Cool Check Precipitate Formed? Cool->Check Filter Vacuum Filtration Wash w/ Cold EtOH Check->Filter Yes IcePour Pour into Crushed Ice Check->IcePour No Dry Dry & Characterize (NMR, IR, MP) Filter->Dry IcePour->Filter

Caption: Operational workflow for the microwave-assisted Gewald synthesis.

Comparative Data: Microwave vs. Conventional

The following data highlights the efficiency gains using the protocol above compared to traditional oil-bath reflux.

ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Reaction Time 4 – 8 Hours5 – 15 Minutes20x - 30x Faster
Temperature Reflux (

C)

C
Controlled Superheating
Yield 50 – 70%85 – 96%+30% Yield
Purity (Crude) Moderate (requires column)High (filtration only)Green Chemistry
Solvent Vol. 20 – 50 mL2 – 5 mLWaste Reduction

Data sourced and synthesized from Sridhar et al. (2007) and Revelant et al. (2011).

Troubleshooting & Optimization (Expert Insights)

Issue: Low Yield / Incomplete Reaction

  • Cause: Sulfur quality.[5] Old sulfur oxidizes and becomes less reactive.

  • Fix: Use finely powdered "flowers of sulfur." If using flakes, grind them in a mortar before adding.

  • MW Tweak: Increase temperature to

    
    C. The Gewald reaction has a high thermal tolerance.
    

Issue: Tarry/Sticky Product

  • Cause: Polymerization of the thiophene or decomposition of the cyanoacetate.

  • Fix: Reduce irradiation time. Check the "Power" profile.[5] If the machine is pulsing high power (300W) to maintain temp, switch to a lower power limit (100W) to prevent "hot spots."

Issue: Poor Solubility of Reagents

  • Cause: Non-polar ketones (e.g., long-chain aliphatic).

  • Fix: Switch solvent from Ethanol to DMF (Dimethylformamide). DMF couples extremely well with microwaves (

    
    ) and solubilizes sulfur better.
    
  • Note: If using DMF, pour into water to precipitate the product during workup.

References

  • Sridhar, M. et al. (2007).[1][3][5] Microwave accelerated synthesis of 2-aminothiophenes via the Gewald reaction.[1][2][3][4][6][7][8] Tetrahedron Letters, 48(18), 3171-3172. Link

  • Revelant, G. et al. (2011).[6][7] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes.[6][7][8] Synthesis, 2011(18), 2935-2940. Link

  • Putrova, Z. et al. (2010).[5] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[9] Link

  • Ruan, B. et al. (2021).[1] Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. Heterocycles, 102(10).[1] Link

Sources

Troubleshooting & Optimization

Improving yield of Ethyl oxo[(2-thienylmethyl)amino]acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of Ethyl oxo[(2-thienylmethyl)amino]acetate .

The reaction involves the nucleophilic acyl substitution (amidation) between 2-thiophenemethylamine (a primary amine) and ethyl oxalyl chloride. While seemingly straightforward, the highly electrophilic nature of the oxoacetate moiety and the moisture sensitivity of the reagents frequently lead to yield bottlenecks.

Part 1: Diagnostic Yield Matrix

Before altering your protocol, identify your specific failure mode. The table below summarizes quantitative data and visual cues associated with common yield drops in this specific synthesis.

Symptom / ObservationPotential CauseImpact on YieldCorrective Action
Yield capped at ~50% , unreacted amine recoveredInsufficient base (amine hydrochloride salt formation)-40% to -50%Increase DIPEA/Et₃N to 1.2–1.5 eq.
Highly polar TLC spot (Baseline streaking)Ester hydrolysis during basic workup-20% to -30%Avoid 1M NaOH; use sat. NaHCO₃ only.
High MW, non-polar byproduct Bis-amidation (N,N'-bis(2-thienylmethyl)oxamide)-10% to -20%Ensure slow addition at 0 °C; purify acyl chloride.
Stalled reaction, heavy bubbling Moisture in solvent/reagent (HCl release)-30% to -60%Use anhydrous DCM; distill ethyl oxalyl chloride.
Part 2: Reaction Workflow & Mechanism

Synthesis_Workflow A 2-Thiophenemethylamine (Nucleophile, 1.0 eq) D Anhydrous DCM (0 °C to RT, N2 atm) A->D B Ethyl oxalyl chloride (Electrophile, 1.1 eq) B->D C DIPEA or Et3N (Acid Scavenger, 1.5 eq) C->D E Nucleophilic Acyl Substitution (Amidation) D->E F Mild Aqueous Workup (NH4Cl / NaHCO3) E->F G Ethyl oxo[(2-thienylmethyl)amino]acetate (Target Product) F->G

Optimized synthesis workflow for Ethyl oxo[(2-thienylmethyl)amino]acetate.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each step includes specific visual or analytical cues to confirm the reaction is proceeding correctly before moving to the next phase.

Step 1: System Preparation & Reagent Dissolution

  • Action: In an oven-dried, N₂-purged round-bottom flask, dissolve 2-thiophenemethylamine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: Anhydrous conditions are critical because ethyl oxalyl chloride is highly susceptible to moisture, rapidly degrading into oxalic acid monoethyl ester, which is unreactive under standard conditions[1]. DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger.

  • Validation: The solution must be completely clear. Cloudiness indicates moisture contamination or degraded amine.

Step 2: Electrophile Addition

  • Action: Cool the mixture to 0 °C using an ice-water bath. Add ethyl oxalyl chloride (1.1 eq) dropwise over 30 minutes via a syringe pump.

  • Causality: The amidation is highly exothermic. Dropwise addition at 0 °C maintains a low local concentration of the acyl chloride, suppressing thermal degradation and limiting the formation of bis-amide impurities[2].

  • Validation: A white precipitate (DIPEA·HCl salt) will immediately begin to form upon addition. The continuous formation of this salt is a visual confirmation that the acylation is actively proceeding.

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Causality: Warming ensures complete conversion of any sterically hindered intermediates.

  • Validation (IPC): Withdraw a 10 µL aliquot, quench in 100 µL methanol, and analyze via TLC (Hexanes/EtOAc 7:3). The step is validated as complete when the UV-active, ninhydrin-positive starting amine spot (Rf ~0.1) completely disappears, replaced by a single new UV-active product spot (Rf ~0.5).

Step 4: Mild Aqueous Workup

  • Action: Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Causality: NH₄Cl neutralizes unreacted acyl chloride. NaHCO₃ removes acidic byproducts without causing ester hydrolysis. Strong bases (e.g., 1M NaOH) must be strictly avoided, as the ethyl oxoacetate moiety is highly activated and prone to rapid saponification[3].

  • Validation: The organic layer should remain clear. A severe emulsion during the NaHCO₃ wash indicates un-neutralized amine salts.

Part 4: Troubleshooting & FAQs

Troubleshooting_Tree Start Issue: Low Yield (<50%) Q1 Unreacted amine present? Start->Q1 Q2 Ester hydrolyzed to acid? Start->Q2 Q3 Bis-amide impurity formed? Start->Q3 A1 Increase Base Ensure >1.2 eq DIPEA Q1->A1 Yes, amine salt formed A2 Reagent Degradation Distill ethyl oxalyl chloride Q1->A2 No, but low conversion A3 Avoid Strong Base Use sat. NaHCO3 workup Q2->A3 Highly polar TLC spot A4 Check Reagent Purity Remove oxalyl chloride traces Q3->A4 High MW byproduct

Diagnostic logic tree for troubleshooting low amidation yields.

Q: Why is my yield capped at exactly 50% despite full consumption of the acyl chloride? A: This is a classic stoichiometric failure caused by insufficient base. Primary amines act as both nucleophiles and bases. If you do not have >1.0 equivalent of a tertiary base (like DIPEA or Et₃N) to scavenge the HCl generated during the reaction, the HCl will protonate your unreacted 2-thiophenemethylamine. The resulting amine hydrochloride salt is non-nucleophilic, effectively halting the reaction at 50% conversion.

Q: I am observing a highly polar impurity that streaks on TLC and reduces my yield. What is it? A: You are likely observing the hydrolysis of your product into 2-((2-thienylmethyl)amino)-2-oxoacetic acid. The ethyl ester of an oxoacetate is exceptionally electrophilic due to the adjacent electron-withdrawing amide carbonyl. If your workup protocol uses strong aqueous bases (like 1M NaOH or KOH) to wash the organic layer, it will rapidly saponify the ester[3]. Switch to a mild saturated NaHCO₃ wash.

Q: Why am I seeing a high molecular weight, non-polar byproduct? A: This is N,N'-bis(2-thienylmethyl)oxamide, a bis-amidation byproduct. During the amidation of primary amines, controlling the mono- versus bis-amidation ratio can be problematic[2]. This occurs if your ethyl oxalyl chloride reagent has degraded and contains traces of pure oxalyl chloride (which reacts twice), or if your addition rate was too fast, causing a localized lack of electrophile that forces the intermediate to react with another amine molecule. Distill your ethyl oxalyl chloride prior to use and strictly maintain 0 °C during addition.

References
  • Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthetic Routes to N-Heterocyclic Carbene Precursors Source: Chemical Reviews (via ResearchGate) URL:[Link]

  • Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance Source: Organic Process Research & Development (ACS Publications) URL:[Link](Note: URL derived from standard ACS OPRD routing for Raltegravir impurity studies).

Sources

Technical Support Center: Preventing Thiophene Ring Oxidation During Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the degradation of thiophene-containing compounds. The thiophene ring is a privileged pharmacophore, but its electron-rich sulfur atom makes it highly susceptible to unwanted oxidation and ring-opening side reactions during routine synthetic steps like esterification.

This guide is designed to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind thiophene instability and provide self-validating protocols to ensure the structural integrity of your compounds.

Troubleshooting Guide & FAQs

Q1: Why does my thiophene compound turn black and polymerize during Fischer esterification?

Causality: Thiophene derivatives, particularly those with electron-donating groups (e.g., 3-thiophenemethanol), are highly sensitive to strong acids [1][1]. Concentrated sulfuric acid—the standard catalyst in Fischer esterification—acts not only as a proton source but also as a harsh oxidizing agent. It protonates the thiophene ring, triggering electrophilic ring-opening and subsequent oxidative polymerization, which results in an insoluble black tar [1][1]. Solution: Abandon strong mineral acids. If an acid catalyst is strictly required, use a mild, non-oxidizing acid like p-toluenesulfonic acid (p-TSA) in catalytic amounts, or switch entirely to a mild carbodiimide-based coupling method [2][2].

Q2: My LC-MS analysis shows unexpected M+16 and M+32 peaks after esterification. What is the mechanism of this degradation?

Causality: The sulfur atom in the thiophene ring is electron-rich and highly susceptible to oxidation, forming thiophene-1-oxides (+16 Da) and thiophene-1,1-dioxides (+32 Da) [3][3]. This S-oxidation is frequently initiated by reactive oxygen species (ROS) or peroxides [3][3]. If you are performing your esterification (e.g., a Mitsunobu reaction) in ethereal solvents like tetrahydrofuran (THF) that have accumulated peroxides, these trace impurities will rapidly oxidize the sulfur atom [4][4]. Solution: Always test ethereal solvents with peroxide test strips before use. To establish a fail-safe, switch to non-ethereal, peroxide-free solvents like anhydrous dichloromethane (DCM) or toluene.

Q3: Does the position of the substituents on the thiophene ring affect its oxidative stability?

Causality: Absolutely. The stability of the thiophene ring is dictated by both steric and electronic factors. Bulky substituents at the 2- and 5-positions sterically hinder the approach of oxidizing agents to the sulfur atom, significantly increasing the stability of intermediates like thiophene-S-oxides [5][5]. Conversely, electron-donating groups increase the electron density on the sulfur, making it much more susceptible to electrophilic attack and S-oxidation [5][5].

Quantitative Analysis of Esterification Methods

To make informed decisions, compare the empirical risks associated with common esterification methodologies when applied to thiophene substrates.

Esterification MethodReagents & ConditionsRelative Oxidation RiskTypical Yield (%)Mechanistic Cause of Degradation
Fischer MeOH, conc. H₂SO₄, HeatHigh < 40%Acid-catalyzed ring opening and oxidative polymerization [1][1].
Steglich DCC, DMAP, DCM, RTLow 75 - 85%Minimal; risk only exists if using peroxide-containing solvents [2][2].
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideLow 80 - 90%Mild conditions protect the sulfur atom from electrophilic attack.
Mitsunobu PPh₃, DIAD, THF, 0 °C to RTModerate 60 - 80%Unpurified THF introduces peroxides, leading to S-oxidation [4][4].

Diagnostic Workflow for Thiophene Esterification

Use the following logical workflow to diagnose and resolve oxidation issues rapidly.

Workflow Start Esterification of Thiophene Derivative CheckOx Are M+16/M+32 peaks detected? (LC-MS) Start->CheckOx CheckSolv Are ethereal solvents (e.g., THF) used? CheckOx->CheckSolv Yes Success Proceed to Isolation & Purification CheckOx->Success No FixSolv Test for peroxides; Filter via basic alumina CheckSolv->FixSolv Yes CheckAcid Is a strong acid catalyst (H2SO4) used? CheckSolv->CheckAcid No FixAcid Switch to Steglich (DCC/DMAP) coupling CheckAcid->FixAcid Yes CheckAtmo Is reaction under inert atmosphere? CheckAcid->CheckAtmo No FixAtmo Degas solvents; Run under Argon/N2 CheckAtmo->FixAtmo No CheckAtmo->Success Yes

Workflow for diagnosing and preventing thiophene oxidation during esterification.

Self-Validating Protocol: Oxidation-Resistant Steglich Esterification

To guarantee the integrity of the thiophene ring, we bypass strong acids entirely and utilize a modified Steglich esterification. This protocol is engineered as a self-validating system, meaning each critical step has a built-in visual or analytical checkpoint.

Objective: Synthesize thiophene esters while preventing S-oxidation and acid-catalyzed polymerization. Causality: By replacing strong Brønsted acids with a mild carbodiimide coupling agent (DCC) and a nucleophilic catalyst (DMAP), we eliminate the electrophilic environment that triggers thiophene ring-opening [2][2]. Using strictly degassed, peroxide-free dichloromethane (DCM) removes reactive oxygen species (ROS) that cause S-oxidation.

Step 1: Solvent Preparation & Degassing
  • Action: Purify DCM through a plug of basic alumina to remove trace HCl. Degas the solvent by sparging with inert Argon gas for 15 minutes.

  • Causality: Basic alumina neutralizes acidic impurities. Sparging displaces dissolved atmospheric oxygen, preventing photo-oxidation and autoxidation of the electron-rich thiophene ring [5][5].

  • Validation Checkpoint: Use a resazurin indicator strip in a 1 mL solvent aliquot; it must remain colorless, confirming a strictly anaerobic environment.

Step 2: Reagent Activation
  • Action: In a flame-dried, Argon-flushed flask, dissolve the thiophene carboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in the degassed DCM. Add DMAP (0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Causality: Cooling to 0 °C minimizes exothermic degradation pathways and prevents the thermal activation of trace oxidants. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction and outcompeting side reactions [2][2].

Step 3: Coupling Agent Addition
  • Action: Dissolve DCC (1.1 eq) in a minimal amount of degassed DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Causality: Dropwise addition maintains a low concentration of the highly reactive O-acylisourea intermediate, preventing the formation of unreactive N-acylurea byproducts via O-N acyl migration [2][2].

  • Validation Checkpoint: Within 10–15 minutes of DCC addition, a white precipitate of dicyclohexylurea (DCU) must begin to form. The appearance of this precipitate is a self-validating indicator that the carboxylic acid has been successfully activated and the esterification is proceeding.

Step 4: Reaction Monitoring & Quenching
  • Action: Allow the reaction to slowly warm to room temperature and stir for 12 hours in the dark (wrap the flask in aluminum foil).

  • Causality: Light exposure can trigger photo-oxidation of the thiophene sulfur [5][5]. Wrapping the flask eliminates this risk.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The complete absence of M+16 or M+32 peaks confirms that S-oxidation has been successfully prevented [3][3].

Step 5: Workup and Isolation
  • Action: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the organic filtrate sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and store the final product under Argon with a trace amount of BHT (antioxidant) if long-term storage is required [1][1].

References

  • BenchChem. "Preventing unwanted oxidation of 3-Thiophenemethanol". BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBKcqBbHxgCsgOmY9Bk5PPoZlwKuIYbzh3UJ-0b1zh9Yflqm4ufVHjke9pe2tzVCwlqcBdaECOxjCSUWHPg2z3StoKtNIs_X9EGIDKaX70JeIDUkdpFn6YXGkbcJxIr5qsmE51EQFW9A8MlQYQ4ckq1yxIV9LaCjKFcX13_9zaGSyK1nZNSQBeSY85eJcKpeCo]
  • BenchChem. "Technical Support Center: Stability of Thiophene-Containing Compounds". BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNxzHWzDd6z0HvJSF2xLSM_6ELFeCt2gwKyPrnd4Mb6evyBsijix_Lmcdl0vAmzj4LoiOmCI-6wxFMFj0BpmO9uE96Rh90YCeYTv6DoGDLdbazsX0caZrOZPQfX2LbXUP3YfFnW9QNajSfar5FGJYAboNaR2-3d9rdCzCmlUxu9JzSCdxLDFnSYQP-bxWqrdJscxNIuCZ2uzFQHwSIOrZHdQ==]
  • Lu, Y., et al. "Thiophene Oxidation and Reduction Chemistry". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED6q03W4D_Lk1-LgMDIUV2B8FvU5kFkuCEghlj0eQcZK5RSgV4iRkQOq04zp9bhCHgDYbq5C09ynC8pJkvOFRx3FnOT-4kIWaPaLWtlmmAJ7WLCzrcMedGCIPUb0K-6MKSCBn9bKs-KDui5jqVNlNPa5ri72pC04CKUnzNxGHGoW4SJfWVVtWB3xVVdFwRlsRUv7HX3MclFxU=]
  • ACS Publications. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification". The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN7Z0zv04GybOJF8RvKxUVm3iJySyasqw1mkEt5ocwCXOt3HSCUCGq-mpI9b3tBecTyaqPHA8HHV1ekxUDz4gkw2Taizk_Kia9S0MFNWxGAbg1tc2-IUNHj2qXgg7_x9wRt58KIy8e7Lf9gA==]
  • NIH. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEPPCaVf5Kj9vKxX3aaRWJYWh7oVEURW3C9cn3ba6P7IBcXJd2R3TB7Lg5ho-g5PWGIqCGuNWFDHumyZ3z4KHcI2t1nAm7pkYO5f95WMQtaTz-SQkuYltMhg_6dcNN_-0HsonR_IujU_l3JP3z]

Sources

Stability of Ethyl oxo[(2-thienylmethyl)amino]acetate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl oxo[(2-thienylmethyl)amino]acetate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions.

Introduction

Ethyl oxo[(2-thienylmethyl)amino]acetate is a molecule of interest in synthetic and medicinal chemistry, combining the features of an α-keto ester, a secondary amine, and a thiophene ring. Understanding its stability profile is critical for its successful application in multi-step syntheses and for ensuring the integrity of the final products. This guide addresses common challenges and provides practical solutions for handling and analyzing this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using a basic catalyst. What are the potential causes?

Low yields in reactions involving Ethyl oxo[(2-thienylmethyl)amino]acetate under basic conditions can stem from several factors. The primary suspect is often the hydrolytic instability of the ethyl ester group.[1][2]

  • Ester Hydrolysis: The α-keto ester functionality is susceptible to base-catalyzed hydrolysis, which cleaves the ethyl ester to form the corresponding carboxylate salt.[1][2] This irreversible reaction consumes your starting material, leading to a reduction in the desired product's yield.[2]

  • Product Decomposition: The desired product itself might be unstable under the basic reaction or workup conditions. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products over time.[3]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the concentration of the base are critical. Running small-scale trial reactions can help determine the optimal parameters to favor the desired reaction over degradation pathways.[3]

Q2: I am observing an unexpected drop in pH in my reaction mixture, even without adding an acid. Why is this happening?

The acidification of the reaction medium can be a direct consequence of the hydrolysis of the α-keto ester. The hydrolysis product is a carboxylic acid, which will deprotonate in the aqueous or protic solvent environment, releasing protons and thus lowering the pH.[1] This phenomenon has been observed with other α-keto esters.[1]

Q3: Is the thiophene ring stable under basic conditions?

The thiophene ring is an electron-rich aromatic system and is generally stable.[4][5] It is more prone to electrophilic substitution reactions than reactions under basic conditions.[6] However, highly substituted or activated thiophene rings can undergo ring-opening reactions under specific basic conditions, although this is less common for simple thienylmethyl groups.[7] For most standard applications, the thiophene ring in Ethyl oxo[(2-thienylmethyl)amino]acetate is not the primary site of instability under basic conditions.

Q4: What analytical techniques are recommended for monitoring the stability of Ethyl oxo[(2-thienylmethyl)amino]acetate?

A multi-faceted analytical approach is recommended to effectively monitor the stability of your compound.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[9][10] It is the method of choice for stability testing.[10]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help identify the molecular weights of any impurities or degradation products, providing crucial information about the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the starting material and any new species formed during the reaction, confirming the identity of degradation products.

  • UV-Visible Spectroscopy: This technique can be used for rapid, real-time monitoring of changes in the chemical structure, as degradation can lead to shifts in the absorbance patterns.[9][11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with Ethyl oxo[(2-thienylmethyl)amino]acetate under basic conditions.

Observed Problem Potential Cause Recommended Action
Low or no yield of the desired product Base-catalyzed hydrolysis of the ethyl ester.- Use a non-nucleophilic, sterically hindered base. - Perform the reaction at a lower temperature to slow down the rate of hydrolysis. - Minimize the reaction time by closely monitoring its progress. - Consider using a different ester protecting group that is more stable to basic conditions (e.g., a tert-butyl ester).[1]
Formation of multiple, unidentified byproducts Complex degradation pathways involving both the ester and other functional groups.- Isolate the major byproducts using preparative HPLC or column chromatography. - Characterize the byproducts using NMR and MS to elucidate the degradation mechanism. - This information will guide the optimization of reaction conditions to minimize side reactions.
Inconsistent reaction outcomes Variability in the purity of reagents or solvents.[3]- Ensure all reagents, especially the base and solvents, are of high purity and anhydrous if the reaction is moisture-sensitive. - Impurities can act as catalysts for degradation or lead to side reactions.
Reaction mixture turns dark or forms a precipitate Polymerization or extensive decomposition of the starting material or product.- Immediately quench a small aliquot of the reaction and analyze it by TLC or LC-MS to assess the composition. - If significant degradation is observed, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Experimental Protocols

Protocol 1: Stress Testing for Base-Induced Hydrolysis

This protocol outlines a method to assess the stability of Ethyl oxo[(2-thienylmethyl)amino]acetate in the presence of a common base.

Objective: To quantify the rate of hydrolysis of the ethyl ester group under basic conditions.

Materials:

  • Ethyl oxo[(2-thienylmethyl)amino]acetate

  • Aqueous sodium hydroxide solution (e.g., 0.1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of Ethyl oxo[(2-thienylmethyl)amino]acetate in acetonitrile.

  • In a series of vials, add the stock solution to the aqueous sodium hydroxide solution to achieve a final desired concentration.

  • Maintain the vials at a constant temperature (e.g., 25 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the aliquot with a stoichiometric amount of a suitable acid (e.g., 0.1 M HCl) to quench the hydrolysis reaction.

  • Dilute the quenched aliquot with the mobile phase and inject it into the HPLC system.

  • Monitor the disappearance of the starting material peak and the appearance of the hydrolysis product peak.

  • Quantify the percentage of remaining starting material at each time point to determine the rate of hydrolysis.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Objective: To qualitatively monitor the progress of a reaction and detect the formation of byproducts.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp

Procedure:

  • Dissolve a small amount of the starting material in a suitable solvent to use as a reference spot.

  • Using a capillary tube, spot the reference solution onto the baseline of the TLC plate.

  • At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture and spot it next to the reference spot.

  • Develop the TLC plate in the developing chamber with the chosen solvent system.

  • After the solvent front has reached a sufficient height, remove the plate and allow it to dry.

  • Visualize the spots under a UV lamp.

  • Compare the spots from the reaction mixture to the reference spot to assess the consumption of the starting material and the formation of new products (which will have different Rf values).

Visualizing Degradation and Workflows

Potential Degradation Pathway

The primary degradation pathway under basic conditions is the hydrolysis of the ethyl ester.

G cluster_main Base-Catalyzed Hydrolysis start Ethyl oxo[(2-thienylmethyl)amino]acetate intermediate Tetrahedral Intermediate start->intermediate + OH⁻ product Carboxylate Salt intermediate->product - EtO⁻ byproduct Ethanol

Caption: Base-catalyzed hydrolysis of the ethyl ester.

Troubleshooting Workflow

A systematic approach to troubleshooting low yield issues.

G start Low Yield Observed check_hydrolysis Hypothesis: Ester Hydrolysis? start->check_hydrolysis run_control Action: Run control experiment (no base or weaker base) check_hydrolysis->run_control Yes analyze Analysis: Monitor by HPLC/LC-MS run_control->analyze confirm Result: Hydrolysis Confirmed? analyze->confirm optimize Solution: Modify Conditions (Lower Temp, Anhydrous, Non-nucleophilic base) confirm->optimize Yes reassess Hypothesis: Other Degradation? confirm->reassess No end Refined Protocol optimize->end characterize Action: Isolate & Characterize Byproducts reassess->characterize characterize->optimize

Sources

Technical Support Center: Optimizing Reflux Time for Ethyl Oxoacetate Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethyl oxoacetate (ethyl glyoxylate) chemistry. This guide is engineered for researchers and drug development professionals dealing with the specific kinetic and thermodynamic challenges of utilizing ethyl oxoacetate in complex condensation reactions (e.g., Pictet-Spengler, Knoevenagel, and quinoxaline syntheses).

Overview & Reaction Workflow

Before adjusting reflux parameters, it is critical to understand the operational flow of an optimized condensation reaction. The diagram below outlines the standard decision tree for managing reflux times and in-process monitoring.

G N1 Ethyl Oxoacetate Depolymerization N2 Reaction Assembly (Substrate, Solvent, Catalyst) N1->N2 N3 Reflux Initiation (Controlled Heating) N2->N3 N5 Azeotropic Water Removal (Dean-Stark) N3->N5 N4 In-Process Monitoring (LCMS/TLC & Water Trap) N6 Conversion Check N4->N6 N5->N4 N7 Quench & Workup N6->N7 >95% Yield N8 Extend Reflux Time N6->N8 Stalled N8->N4 Re-evaluate

Workflow for optimizing reflux conditions in ethyl oxoacetate condensations.

Section 1: Fundamental FAQs on Reflux Optimization

Q: Why is reflux time optimization uniquely critical for ethyl oxoacetate compared to standard aliphatic aldehydes? A: Ethyl oxoacetate possesses dual highly electrophilic carbonyl centers (an aldehyde adjacent to an ester). This extreme electrophilicity accelerates the initial nucleophilic attack (e.g., imine formation) but simultaneously makes the reagent highly susceptible to hydration, oligomerization, and thermal degradation. Prolonged refluxing without a kinetic endpoint leads to the formation of polymeric tars and aldol-type self-condensation by-products. Conversely, insufficient reflux fails to drive off the water of condensation, stalling the reaction at the hemiaminal or imine intermediate stage.

Q: How do reaction class and solvent dictate the baseline reflux time? A: The reflux time is intrinsically linked to the boiling point of the solvent, the efficiency of water removal, and the activation energy of the specific cyclization. Below is a summary of baseline parameters for common transformations.

Baseline Reflux Parameters for Common Ethyl Oxoacetate Condensations
Reaction TypeTypical SolventCatalystOptimal Reflux TimeKey Causality for Time Limit
Pictet-Spengler Toluene / HFIPTFA or None (HFIP)12 - 24 hExtended time required for 6-endo-trig cyclization; HFIP accelerates via H-bonding[1].
Quinoxaline Synthesis Ethanol / DCMNone or Triflic Acid2 - 6 hFast dual condensation; >6h causes ester hydrolysis or degradation[2].
Amide Condensation ToluenePTSA or Iodine6 hRequires strict azeotropic water removal to prevent amide decomposition[3].

Section 2: Troubleshooting Guide

Issue 1: My LCMS shows incomplete conversion (stalled imine intermediate) even after 24 hours of reflux. Should I extend the time? A: Do not simply extend the time, as ethyl oxoacetate degrades under prolonged thermal stress. The stall is almost certainly a thermodynamic equilibrium issue caused by trapped water. In condensation reactions, water is a stoichiometric by-product. If water is not actively removed, the reaction reaches equilibrium.

  • Causality-Driven Solution:

    • Implement a Dean-Stark apparatus if using toluene.

    • Verify the integrity of your ethyl oxoacetate. It is often supplied as a ~50% solution in toluene or as a polymeric form[4]. If polymeric, it must be thermally "cracked" prior to use, or the reflux temperature must be high enough to depolymerize it in situ.

Issue 2: I am observing a dark, viscous mixture and multiple high-molecular-weight peaks on LCMS after 12 hours of reflux. How do I prevent this? A: This indicates thermal degradation and polymerization of the ethyl oxoacetate, exacerbated by overly acidic conditions or excessive reflux time.

  • Causality-Driven Solution:

    • Switch to a fluorinated solvent like Hexafluoroisopropanol (HFIP). HFIP acts as a strong hydrogen-bond donor, activating the carbonyl group and stabilizing the transition state. This allows the reaction to proceed at lower temperatures (or shorter reflux times) without the need for harsh Brønsted acids[1].

    • Conduct a kinetic time-course study (sampling every 2 hours) to identify the exact point of maximum product formation before degradation outpaces conversion.

Issue 3: Why do my yields drop significantly when scaling up from 1 mmol to 50 mmol, despite using the exact same reflux time? A: Scale-up alters the surface-area-to-volume ratio, fundamentally changing heat transfer and water evaporation kinetics. A 50 mmol reaction takes significantly longer to reach a true reflux state, meaning the "active" reaction time is much shorter than on a 1 mmol scale.

  • Causality-Driven Solution: Do not use absolute time as a scale-up metric. Transition to a self-validating endpoint metric, such as the cessation of water collection in the Dean-Stark trap.

Section 3: Standardized Self-Validating Protocol

To eliminate the guesswork of arbitrary timers, use the following self-validating methodology for high-yielding ethyl oxoacetate condensations (e.g., Pictet-Spengler or diamine cyclizations). This protocol relies on physical chemical feedback (water evolution) rather than a fixed clock.

Protocol: Optimized Dean-Stark Condensation Workflow

Step 1: Reagent Preparation & Depolymerization If using polymeric ethyl oxoacetate, pre-heat the required mass in anhydrous toluene (0.5 M) at 110°C for 30 minutes to induce depolymerization into the active monomer[4]. If using a commercial 50% toluene solution, proceed directly to Step 2.

Step 2: Reaction Assembly In a flame-dried round-bottom flask, combine the nucleophilic substrate (1.0 equiv) and the depolymerized ethyl oxoacetate (1.2 equiv) in anhydrous toluene (to achieve a 0.2 M final concentration).

Step 3: Catalyst Integration Add the specific acid catalyst required for your scaffold (e.g., 0.1 equiv of p-Toluenesulfonic acid for amide condensations[3] or Triflic acid for quinoxalines[2]).

Step 4: Apparatus Setup Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser and connected to a positive pressure nitrogen line.

Step 5: Controlled Heating Heat the oil bath to 125°C to establish a vigorous reflux. The internal temperature of the reaction matrix should stabilize around 110°C.

Step 6: Kinetic Monitoring (The Self-Validating Step) Do not set a timer for completion. Instead, monitor the azeotropic removal of water in the Dean-Stark trap. The reaction is considered kinetically complete exactly 1 hour after the water meniscus stops rising . This guarantees that thermodynamic equilibrium has been fully pushed toward the product without subjecting the mixture to unnecessary thermal degradation.

Step 7: Quench and Workup Remove the flask from the heat source, allow it to cool to room temperature, and immediately quench with saturated aqueous NaHCO₃. This neutralizes the acid catalyst and halts any reversible equilibrium pathways before extraction.

References

1.[1] Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3-hexafluoro-2-propanol. Rsc.org. 1 2.[4] Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonists. ACS.org. 4 3.[2] Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10. NIH.gov. 2 4.[3] Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. NIH.gov.3

Sources

Technical Support Center: Purification of Oily Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the specific chromatographic challenges of thiophene derivatives. Thiophene intermediates are notoriously difficult to purify: they frequently present as viscous oils, possess electron-rich heteroaromatic rings prone to acid-catalyzed degradation, and often co-elute with structurally similar regioisomers.

This guide moves beyond basic protocols to explain the physicochemical causality behind each troubleshooting step, ensuring your purification workflows are robust, reproducible, and self-validating.

The Chemistry of Thiophene Purification Challenges

Before troubleshooting, it is critical to understand why oily thiophenes fail on standard silica gel columns:

  • Hydrodynamic Instability (The "Oiling Out" Effect): Liquid-loading a viscous oil directly onto a column creates a localized, highly concentrated plug. This plug resists the flow of the less-viscous mobile phase, causing the solvent to channel around it. This hydrodynamic mismatch leads to immediate band broadening and co-elution.

  • Silanol Interactions: The thiophene sulfur atom and associated basic functional groups form strong, reversible hydrogen bonds and ionic interactions with the highly acidic silanol groups (Si-OH) on the silica gel surface, resulting in severe streaking[1].

  • Acid-Catalyzed Degradation: Electron-rich thiophenes are highly susceptible to polymerization and oxidative degradation when exposed to the acidic environment of standard silica gel for prolonged periods[2].

Workflow Visualization

ThiopheneTroubleshooting Start Crude Oily Thiophene Q_Load Loading Strategy? Start->Q_Load DryLoad Dry Load (Celite/Silica) Q_Load->DryLoad High Viscosity Q_Streak Does it streak on TLC? DryLoad->Q_Streak TEA Add 1-2% TEA to Eluent Q_Streak->TEA Yes (Silanol interaction) Q_Degrade Is it degrading? Q_Streak->Q_Degrade No TEA->Q_Degrade Alumina Use Neutral Alumina Q_Degrade->Alumina Yes (Acid sensitive) Success Pure Thiophene Q_Degrade->Success No Alumina->Success

Troubleshooting decision tree for the purification of oily thiophene intermediates.

Standard Operating Procedure: Dry-Loading Oily Thiophenes

To circumvent the hydrodynamic instability of viscous oils, dry loading is mandatory. This technique distributes the oily molecules over a massive surface area, ensuring the compound enters the column as a perfectly uniform, narrow band[3].

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the crude oily thiophene in a minimal volume of a highly volatile, low-polarity solvent (e.g., dichloromethane or pentane)[4].

  • Matrix Addition: Add a solid support matrix to the solution. Celite (diatomaceous earth) is highly recommended over silica gel for oils. Celite has a lower affinity for the extract, preventing the irreversible binding and tailing sometimes caused by silica[4],[3]. Use a 2:1 or 3:1 mass ratio of Celite to crude oil[3].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until the mixture becomes a completely dry powder[3].

    • Self-Validation Check: Tilt the flask. The matrix should flow freely like dry sand. If it clumps or adheres to the glass, the oil-to-matrix ratio is too high. Add an additional portion of Celite, re-dissolve in solvent, and repeat the evaporation.

  • Column Packing: Wet-pack your chromatography column with the primary stationary phase (silica gel) using your starting mobile phase. Ensure the top of the silica bed is perfectly flat[2].

  • Sample Application: Carefully pour the dry-loaded Celite powder evenly onto the top of the packed silica bed.

  • Protection: Gently add a 1–2 cm layer of clean sea sand on top of the dry-loaded band. This prevents the mobile phase from physically disturbing the sample layer during solvent additions[2].

Troubleshooting FAQs

Q1: Why does my thiophene intermediate streak on the silica gel column, and how do I fix it? A1: Streaking is primarily caused by strong, reversible interactions between the electron-rich thiophene and the highly acidic silanol groups (Si-OH) present on standard silica gel[1]. To resolve this, add a basic modifier, such as 1–2% triethylamine (TEA), to your mobile phase[1],[2]. The TEA actively competes with your analyte for the acidic silanol sites, effectively "deactivating" the silica surface and resulting in sharp, well-resolved elution bands[1].

Q2: My thiophene product is degrading (turning black or polymerizing) during purification. What is the mechanism, and how can I prevent it? A2: Electron-rich thiophenes are highly susceptible to acid-catalyzed polymerization and oxidative degradation. Because standard silica gel is inherently acidic, prolonged exposure during chromatography can destroy sensitive intermediates[2]. Solution: First, neutralize the stationary phase by pre-treating the bulk silica with 1% TEA prior to packing, and maintain 1% TEA in the eluent[5]. If degradation persists, abandon silica gel entirely and switch to a less acidic stationary phase, such as neutral alumina[2]. Self-Validation Check: To definitively diagnose silica-induced degradation, perform a time-course TLC test. Spot your crude mixture onto a silica TLC plate and leave it exposed to ambient air for 2 hours before developing. If new baseline spots or severe discoloration appear compared to a control plate developed immediately, your thiophene is unstable on acidic silica[2].

Q3: How do I separate closely eluting thiophene regioisomers (e.g., 2-substituted vs. 3-substituted)? A3: Regioisomers possess nearly identical polarities, making standard Hexane/Ethyl Acetate systems ineffective. To improve separation, you must change the selectivity of the mobile phase rather than just the polarity. Systematically screen alternative solvent systems using TLC. A combination of a non-polar solvent (e.g., heptane) with a slightly polar, polarizable solvent (e.g., dichloromethane or toluene) often provides the necessary pi-pi interaction selectivity for aromatic isomers[2]. Additionally, use a longer, narrower column to increase the number of theoretical plates, and employ a very shallow gradient elution[2].

Quantitative Optimization Data

Use the following table to select the optimal solvent system and modifier based on your specific thiophene derivative's behavior.

Solvent SystemModifierTarget Application / IssueExpected Chromatographic Outcome
Hexane : Ethyl Acetate NoneGeneral purification of stable, non-polar thiophenes.Baseline separation for compounds with ΔRf > 0.2.
Hexane : Ethyl Acetate 1–2% TEA (v/v)Basic thiophenes or compounds exhibiting severe tailing.Elimination of streaking; sharp, symmetrical elution bands.
Heptane : Dichloromethane NoneSeparation of closely eluting regioisomers.Enhanced resolution of positional isomers due to altered selectivity.
Toluene (100%) None (Use Alumina)Highly acid-sensitive or easily oxidized thiophenes.Prevention of on-column degradation and polymerization.
Hexane : Methanol 1–2% NH₄OHHighly polar thiophenes that irreversibly bind to silica.Recovery of polar products without excessive solvent volumes.
References
  • Dry Loading your Oil - Extraction - Future4200.[Link]

  • HOW TO: Sample loading methods in flash chromatography - Sorbtech.[Link]

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Supporting information - The Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Thermodynamic Control in Diethyl Oxalate Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: The addition of Diethyl Oxalate (DEO) to strong bases (e.g., Sodium Ethoxide, Sodium Hydride) or enolizable substrates (ketones/esters) initiates a rapid, exothermic Claisen condensation. Failure to control this exotherm results in three primary failure modes:

  • Safety: Solvent boiling (ethanol/THF) and potential reactor over-pressurization.

  • Impurity Formation: Decarbonylation (loss of CO) and polymerization of side-products at temperatures >60°C.

  • Yield Loss: Formation of "clumping" enolate salts that trap unreacted material.

The Solution: This guide provides a self-validating protocol based on Dosage-Controlled Heat Removal (DCHR) . By linking the addition rate of DEO directly to the cooling capacity of your reactor, you ensure the reaction never exceeds the critical selectivity threshold (typically <20°C).

The "Golden Standard" Protocol

A self-validating system for the safe addition of Diethyl Oxalate.

Experimental Setup
  • Reactor: Jacketed glass reactor (Lab) or Hastelloy/Stainless Steel (Pilot) with overhead mechanical stirring.

  • Atmosphere: Strictly anhydrous Nitrogen or Argon (Moisture initiates autocatalytic hydrolysis).

  • Sensors: Internal temperature probe (

    
    ) and Jacket temperature probe (
    
    
    
    ).
The Protocol (Step-by-Step)

Step 1: Base Preparation (The Heat Sink) Prepare the base suspension (e.g., Sodium Ethoxide in Ethanol or NaH in THF).

  • Checkpoint: Ensure complete dissolution/suspension. Cool this mixture to 0°C .

  • Why: Starting at a low temperature maximizes the

    
     buffer before the exotherm spikes.
    

Step 2: The "Test Dose" (System Validation) Add 5% of the total Diethyl Oxalate volume rapidly.

  • Observation: Monitor

    
    .[1] You should see a sharp but small rise (e.g., 2-4°C).
    
  • Validation: If

    
     rises >10°C, your cooling capacity is insufficient. STOP.  Increase stirring speed or lower jacket temperature.
    

Step 3: Controlled Addition (The Kinetic Regime) Begin the main addition of DEO via a peristaltic pump or dropping funnel.

  • Rule: The addition rate must be set such that

    
     never exceeds 10°C .
    
  • Feedback Loop: If

    
     reaches 8°C, pause addition. Resume only when 
    
    
    
    returns to 2°C.

Step 4: Post-Addition Digestion Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) over 2 hours.

  • Why: This ensures conversion of the tetrahedral intermediate to the final

    
    -keto ester enolate.
    

Troubleshooting Guide

Symptom: Temperature Spikes Despite Cooling

Possible CauseTechnical ExplanationCorrective Action
Adiabatic Accumulation Reagents were added faster than the reactor's heat transfer coefficient (

) could remove energy.
Immediate: Stop addition. Long-term: Calculate the Damköhler number. If

, your reaction rate exceeds mixing/cooling. Switch to a semi-batch or flow reactor.
Mixing Failure Formation of a thick slurry (enolate salt) near the reactor wall acts as an insulator, preventing heat transfer to the jacket.Increase impeller speed. Switch to a high-torque anchor impeller or helical ribbon agitator to scrape the walls. Add compatible solvent (e.g., Toluene) to thin the slurry.
Delayed Initiation The reaction did not start immediately (induction period), leading to accumulation of unreacted DEO, followed by a sudden "runaway" trigger.Critical Safety Issue. Ensure catalyst/base is active. Perform the "Test Dose" (Step 2 above) to verify immediate exotherm before bulk addition.

Symptom: Low Yield / High Impurities

Possible CauseTechnical ExplanationCorrective Action
Decarbonylation At

, DEO and its adducts can release CO gas, degrading the product.
Maintain strict

during addition. Ensure vacuum is not applied while hot (promotes volatile loss).
Hydrolysis Moisture ingress converts DEO to Oxalic Acid + Ethanol, consuming base and stopping the Claisen condensation.Verify inert lines. Use Karl Fischer titration to check solvent water content (<0.05% required).
O-Alkylation vs. C-Alkylation High temperatures favor kinetic O-alkylation over the thermodynamic C-alkylation product.Keep reaction temperature low (0-5°C) to favor the thermodynamic pathway (formation of the C-C bond).

Visualizing the Control Logic

The following diagram illustrates the Feedback Control Loop required for safe scale-up. This logic should be programmed into automated reactor systems or followed manually by the operator.

DEO_Control_Loop Start Start DEO Addition Sensor Measure Reactor Temp (Tint) Start->Sensor Decision Is Tint > Setpoint (10°C)? Sensor->Decision Action_Cool Action: STOP Pump Increase Jacket Cooling Decision->Action_Cool YES (Risk) Action_Proceed Action: Continue/Resume Addition Decision->Action_Proceed NO (Safe) Action_Cool->Sensor Wait 2 mins Check_End Is Addition Complete? Action_Proceed->Check_End Check_End->Sensor No Finish Digestion Phase (Allow to warm to 20°C) Check_End->Finish Yes

Caption: Feedback logic for the exothermic addition of Diethyl Oxalate. The pump must be interlocked with the internal temperature probe.

Frequently Asked Questions (FAQ)

Q1: Why is the recommended temperature range 0-10°C? Can't I run it at Room Temperature? A: While the reaction can proceed at room temperature, the selectivity drops. Higher temperatures increase the rate of:

  • Transesterification: Exchanging the ethyl group with other alcohols present.

  • Self-Condensation: The ketone reacting with itself rather than the oxalate.

  • Decarbonylation: Loss of Carbon Monoxide. Running at 0-10°C puts the reaction under Kinetic Control , favoring the desired cross-condensation product.

Q2: My reaction mixture turns into a solid "brick" halfway through addition. What happened? A: This is the precipitation of the Sodium Enolate salt. It is a common physical limitation in Claisen condensations.

  • Fix: Do not stop stirring. Add a non-polar co-solvent like Toluene or Xylene . These solvents often solubilize the salt better than pure ethanol or at least create a flowable slurry. Note: Ensure the co-solvent is dry.

Q3: Is it safer to add the Base to the DEO/Ketone mixture (Reverse Addition)? A: Generally, No . Adding solid base (like NaH) to a large volume of organic substrate can create "hot spots" on the surface of the solid base, leading to local runaways. The standard protocol (Adding DEO liquid to a cooled Base suspension) allows for better heat dissipation because the liquid is instantly dispersed into the cooled bulk solvent.

Q4: How do I quench the reaction safely? A: The quench is also exothermic! The mixture contains active sodium enolates.

  • Protocol: Pour the reaction mixture into a stirred mixture of Ice and Dilute Acid (Acetic or HCl).

  • Never add water directly to the reaction pot, as the sudden boil-off of solvent can over-pressure the vessel.

Reaction Pathway Visualization

Understanding the competition between the desired pathway and the failure modes is critical for troubleshooting.

Reaction_Pathway Reactants Base + Ketone + DEO Intermediate Tetrahedral Intermediate Reactants->Intermediate Exothermic Addition (Control < 10°C) Side_Hydrolysis Oxalic Acid + EtOH (Wet Solvent) Reactants->Side_Hydrolysis Water present Product Beta-Keto Ester (Desired) Intermediate->Product Elimination of EtO- Side_Polymer Polymerization/Tars (High Temp) Intermediate->Side_Polymer T > 60°C

Caption: Reaction pathway showing critical divergence points based on Temperature and Moisture control.

References

  • Organic Syntheses , Coll.[2] Vol. 4, p.141 (1963); Vol. 34, p.13 (1954).[2] Cetylmalonic Ester [Malonic acid, cetyl-, diethyl ester].[2] (Describes standard NaOEt/DEO addition protocols). Link

  • BenchChem Technical Support . Application Notes: Claisen Condensation Reactions Involving Diethyl Oxalate. (Mechanistic details on enolate formation). Link

  • Celon Pharma . Fast Claisen condensation reaction optimization in a continuous flow reactor. (Data on temperature optimization at 20°C vs. yield). Link

  • MDPI Processes . Temperature Control of Exothermic Reactions Using MicroPCMs. (General principles of heat management in esterifications). Link

  • Master Organic Chemistry . The Claisen Condensation. (Foundational mechanism and pKa driving forces). Link

Sources

Technical Support Center: Minimizing Polymerization Byproducts in Thiophene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted polymerization byproducts during their synthetic endeavors. The guidance provided herein is rooted in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions related to the formation of polymeric byproducts in thiophene chemistry.

Q1: What are the primary drivers of unwanted polymerization during the synthesis of thiophene derivatives?

A1: Unwanted polymerization is a common challenge in thiophene chemistry, and its origins are multifaceted. The high electron density of the thiophene ring makes it susceptible to various coupling reactions that can lead to oligomer and polymer formation.[] Key factors include:

  • Reaction Conditions: Elevated temperatures can provide the activation energy needed for unintended polymerization pathways.[2][3]

  • Catalyst Activity: Highly active catalysts, particularly palladium and nickel complexes used in cross-coupling reactions, can promote self-coupling of thiophene monomers if not properly controlled.[4][5]

  • Monomer Reactivity: The nature and position of substituents on the thiophene ring significantly influence its propensity to polymerize. Electron-donating groups can increase the electron density and reactivity of the ring.

  • Regioselectivity: Lack of regiochemical control during functionalization or coupling can lead to a mixture of isomers, some of which may be more prone to polymerization. For instance, in the synthesis of poly(3-alkylthiophenes), a lack of regiocontrol leads to head-to-head and tail-to-tail couplings, which disrupt the planarity and conjugation of the polymer backbone.[6]

Q2: How does the choice of synthetic route impact the likelihood of polymerization?

A2: The chosen synthetic methodology is a critical determinant in managing polymerization.

  • Cross-Coupling Reactions (Stille, Suzuki, GRIM): These methods are powerful for creating C-C bonds but are also notorious for inducing polymerization if reaction parameters are not optimized. For instance, in Stille coupling, homocoupling of the organostannane reagent is a common side reaction that can initiate polymerization.[7][8] Grignard Metathesis (GRIM) polymerization, while effective for producing regioregular polythiophenes, can lead to side reactions if the temperature and catalyst are not carefully controlled.[4][9]

  • Classical Thiophene Syntheses (Paal-Knorr, Gewald): These methods, which construct the thiophene ring itself, are generally less prone to producing long-chain polymers. However, they can yield other byproducts. For example, the Paal-Knorr synthesis can produce furan byproducts due to the dehydrating nature of the sulfurizing agents used.[2][10] The Gewald reaction is a robust method for synthesizing 2-aminothiophenes and offers good control to avoid polymerization.[][11]

Q3: Can impurities in my starting materials contribute to byproduct formation?

A3: Absolutely. The purity of starting materials is paramount for clean and selective reactions.[12]

  • Acidic Impurities: Traces of acid can protonate the thiophene ring, activating it towards electrophilic attack and subsequent polymerization.[13] In Stille polymerizations, acidic protons can cause protodestannylation, which terminates chain growth and lowers molecular weight.[8]

  • Water: Moisture can deactivate catalysts and Grignard reagents, leading to incomplete reactions and the formation of side products.

  • Unreacted Reagents from Previous Steps: Residual reagents or byproducts from the synthesis of your thiophene precursors can interfere with the desired reaction pathway. Thorough purification of all starting materials is essential.

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems related to polymerization byproducts.

Problem 1: Observation of an insoluble, deeply colored precipitate, suggesting polythiophene formation.

This is a classic indicator of uncontrolled polymerization. The extended π-conjugation in polythiophenes results in materials that are often insoluble and intensely colored.[14]

Troubleshooting Decision Tree

G start Insoluble, colored precipitate observed q1 Which synthetic method was used? start->q1 cross_coupling Cross-Coupling (Stille, Suzuki, GRIM) q1->cross_coupling classical Classical Synthesis (Paal-Knorr, Gewald) q1->classical q2_cc Review Reaction Temperature cross_coupling->q2_cc q2_cl Re-evaluate Reagents classical->q2_cl sol_temp_high Decrease temperature. Monitor reaction progress closely (TLC, LC-MS). [10, 15] q2_cc->sol_temp_high Is it elevated? q3_cc Evaluate Catalyst System q2_cc->q3_cc Is it optimal? sol_catalyst Reduce catalyst loading. Screen different ligands. Consider a less active catalyst if applicable. [11, 12] q3_cc->sol_catalyst Is it too active? q4_cc Check Monomer Purity & Stoichiometry q3_cc->q4_cc Is it optimal? sol_monomer Purify monomers meticulously. Ensure precise 1:1 stoichiometry for coupling partners. [19] q4_cc->sol_monomer Are they pure and balanced? sol_reagent Consider milder sulfurizing agents (e.g., Lawesson's reagent over P4S10). [2] q2_cl->sol_reagent Are they too harsh? q3_cl Assess Reaction Conditions q2_cl->q3_cl Are they optimal? sol_conditions Ensure anhydrous conditions. Use lowest effective temperature. [2] q3_cl->sol_conditions Are they controlled?

Caption: Troubleshooting flowchart for insoluble byproducts.

Problem 2: Low yield of the desired product with a complex mixture of oligomers observed by LC-MS or GPC.

This indicates that while full-blown polymerization may not be occurring, competing oligomerization reactions are significant.

Quantitative Troubleshooting Parameters
ParameterPotential Issue & RationaleRecommended Action
Catalyst Loading High loading can increase the rate of side reactions, including homocoupling and oligomerization.[8]Systematically decrease catalyst loading (e.g., from 2 mol% to 1 mol% or lower) while monitoring conversion.
Reaction Time Prolonged reaction times , especially at elevated temperatures, provide more opportunities for side reactions to occur.[12]Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Solvent Choice Poor solubility of intermediates or the final product can lead to precipitation and side reactions. The solvent can also influence catalyst activity.[15]Screen a range of anhydrous, deoxygenated solvents. For polymer synthesis, higher-boiling, non-polar solvents like toluene or xylene may be beneficial.[2]
Additives Certain reactions benefit from additives that can suppress side reactions. For example, in Stille coupling, lithium chloride can facilitate transmetalation and reduce homocoupling.Consult the literature for additives specific to your reaction type. For Stille reactions, consider adding LiCl.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments aimed at minimizing polymerization byproducts.

Protocol 1: Optimized Stille Coupling for a Dimeric Thiophene Derivative

This protocol is designed to minimize homocoupling and oligomerization during the synthesis of a simple bi-thiophene.

Materials:

  • 2-Bromothiophene

  • 2-(Tributylstannyl)thiophene

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous, deoxygenated toluene

  • Anhydrous lithium chloride (LiCl)

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 2-bromothiophene (1.0 eq) and 2-(tributylstannyl)thiophene (1.05 eq) in anhydrous, deoxygenated toluene.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 eq) and LiCl (3.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction should be complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[8]

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Causality Behind Choices:

  • Pd(PPh₃)₄: A Pd(0) catalyst is chosen to avoid the initial reduction step required for Pd(II) catalysts, which can sometimes promote side reactions.[8]

  • LiCl: The addition of LiCl accelerates the transmetalation step, which is often the rate-limiting step, thereby minimizing the lifetime of reactive intermediates that could lead to side reactions.

  • Slight Excess of Stannane: A small excess of the organostannane can help to ensure complete consumption of the electrophile.

  • KF Work-up: This is a standard and effective method for removing toxic organotin byproducts from the reaction mixture.[8]

Protocol 2: Regiocontrolled Grignard Metathesis (GRIM) Polymerization of 3-Hexylthiophene

This protocol focuses on achieving high regioregularity (>95% Head-to-Tail) to produce well-defined poly(3-hexylthiophene) (P3HT) while minimizing defects.[9]

Materials:

  • 2,5-Dibromo-3-hexylthiophene

  • t-Butylmagnesium chloride (or other alkyl/vinyl Grignard reagent)

  • Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II))

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Monomer Activation: In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Grignard Addition: Slowly add t-butylmagnesium chloride (1.0 eq) dropwise to the cooled solution. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for another hour. This step generates the active monomeric Grignard species.[9]

  • Catalyst Introduction: In a separate flask, prepare a solution or slurry of Ni(dppp)Cl₂ (0.01-0.02 eq) in anhydrous THF.

  • Polymerization: Add the catalyst solution to the monomer solution. The reaction is often exothermic and may change color. Stir at room temperature.

  • Monitoring: The polymerization is typically fast. Molecular weight can be monitored by taking aliquots and analyzing by GPC.

  • Quenching: After the desired time (or when monomer is consumed), quench the reaction by pouring it into methanol.

  • Purification: The polymer will precipitate. Collect the solid by filtration and purify further by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.

Causality Behind Choices:

  • Ni(dppp)Cl₂: This nickel catalyst is well-established for providing excellent control over the chain-growth polymerization, leading to high regioregularity and low polydispersity.[5][9][16] Palladium catalysts, in contrast, tend to proceed via a step-growth mechanism with lower regiocontrol.[5]

  • Grignard Metathesis: The use of a Grignard reagent to perform a magnesium-halogen exchange on the dibrominated monomer is a key step that generates the active species for polymerization.[9]

  • Temperature Control: While the polymerization can proceed at room temperature, maintaining a consistent and controlled temperature is crucial. Higher temperatures (e.g., refluxing THF) can lead to side reactions and loss of end-group fidelity.[9]

IV. Visualization of Key Concepts

Mechanism: Desired Catalytic Cycle vs. Homocoupling Side Reaction in Stille Coupling

This diagram illustrates the desired productive cycle for C-C bond formation and a common parasitic pathway that leads to unwanted byproducts.

Stille_Cycle cluster_desired Desired Stille Catalytic Cycle cluster_side_reaction Homocoupling Side Reaction OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L_n PdII R1-Pd(II)L_n-X Pd0->PdII R1-X PdII_R2 R1-Pd(II)L_n-R2 PdII->PdII_R2 R2-SnBu3 PdII_R2->Pd0 Product R1-R2 PdII_R2->Product PdII_side R1-Pd(II)L_n-X PdII_dimer R1-Pd(II)L_n-R1 PdII_side->PdII_dimer R1-SnBu3 Homocoupling_Product R1-R1 PdII_dimer->Homocoupling_Product

Caption: Comparison of desired Stille cycle and homocoupling.

V. References

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing).

  • Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. Benchchem.

  • Thiophene Synthesis Services. BOC Sciences.

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.

  • Technical Support Center: Synthesis of 2,3-Disubstituted Thiophenes. Benchchem.

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules (ACS Publications).

  • Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Journal of the American Chemical Society.

  • Thiophene‐Based Polymers: Synthesis and Applications. ResearchGate.

  • Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Molecules (MDPI).

  • Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces. Angewandte Chemie International Edition.

  • Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Journal of Materials Chemistry A (RSC Publishing).

  • Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Journal of Materials Chemistry A.

  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers (MDPI).

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

  • Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. Angewandte Chemie.

  • Stille reaction. Wikipedia.

  • Side reactions in Stille polymerization of organotin compounds. Benchchem.

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

  • Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett.

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of Ethyl oxo[(2-thienylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of successful research and development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl oxo[(2-thienylmethyl)amino]acetate, a molecule of interest due to its combination of a bioactive thiophene moiety, an amino acid-like backbone, and an ethyl ester group.

This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide a holistic and practical guide for researchers. We will dissect the predicted ¹H NMR spectrum of the target molecule, explaining the causal factors behind chemical shifts and coupling patterns. Crucially, we will employ a comparative approach, analyzing the spectrum against key structural analogues to build a robust and validated interpretation. This methodology notifies our direct analysis and serves as a framework for tackling similar analytical challenges in the laboratory.

Section 1: The Target Molecule - Structure and Proton Environments

To interpret its ¹H NMR spectrum, we must first deconstruct the molecule into its distinct proton environments. Each unique set of protons will give rise to a separate signal.

The structure of Ethyl oxo[(2-thienylmethyl)amino]acetate contains five such environments:

  • The Ethyl Ester Group (CH₃-CH₂-O): A classic ethyl group, which will exhibit a characteristic quartet and triplet pattern.

  • The Amide Proton (N-H): A single, exchangeable proton whose signal can be broad and is highly dependent on solvent and concentration.

  • The Methylene Bridge (N-CH₂-Thiophene): These two protons are chemically equivalent and are adjacent to both the amide nitrogen and the thiophene ring.

  • The Thiophene Ring Protons: The 2-substituted thiophene ring possesses three aromatic protons in unique electronic environments.

Below is a visual representation of the molecule with each proton environment clearly labeled.

Figure 1: Structure of Ethyl oxo[(2-thienylmethyl)amino]acetate with labeled proton environments (a-g).

Section 2: Predicted ¹H NMR Spectral Analysis

LabelProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Comparative Insights
a -O-CH₂-CH₃ ~ 1.35Triplet (t)3HJab ≈ 7.1This upfield triplet is characteristic of the methyl protons of an ethyl ester, coupled to the adjacent two methylene protons (n+1 = 3). Its chemical shift is nearly identical to that seen in simple esters like ethyl acetate (δ ~ 1.3 ppm).
b -O-CH₂ -CH₃~ 4.30Quartet (q)2HJab ≈ 7.1These methylene protons are deshielded by the adjacent electronegative oxygen atom. They are coupled to the three methyl protons, resulting in a quartet (n+1 = 4). This value is consistent with various ethyl esters.[1][2]
c -NH -~ 8.5Triplet (t, broad)1HJcd ≈ 6.0The amide proton is significantly downfield due to the electron-withdrawing effect of the adjacent oxoacetate group and potential hydrogen bonding. It is coupled to the two protons of the methylene bridge (d). Its chemical shift can be variable and the signal may be broad.
d -NH-CH₂ -Thio~ 4.75Doublet (d)2HJcd ≈ 6.0This methylene group is deshielded by both the adjacent nitrogen atom and the aromatic thiophene ring. Its signal is split into a doublet by the single amide proton (c).
e Thiophene H-3~ 6.95Doublet of doublets (dd)1HJef ≈ 3.5, Jeg ≈ 1.0This proton is coupled to proton H-4 (Jef, ortho-like coupling) and shows a smaller long-range coupling to proton H-5 (Jeg, meta-like coupling). Chemical shifts for thiophene protons typically appear between 7.0 and 7.4 ppm.[3][4]
f Thiophene H-4~ 6.98Doublet of doublets (dd)1HJfg ≈ 5.1, Jef ≈ 3.5This proton experiences coupling from both of its neighbors, H-3 (Jef) and H-5 (Jfg). The coupling constants are characteristic for 2-substituted thiophenes.[5][6]
g Thiophene H-5~ 7.25Doublet of doublets (dd)1HJfg ≈ 5.1, Jeg ≈ 1.0Being adjacent to the sulfur atom, this proton is typically the most downfield of the thiophene ring protons. It is coupled to H-4 (Jfg) and shows a small long-range coupling to H-3 (Jeg).

Section 3: Comparative Spectral Analysis with Structural Analogues

The power of NMR analysis is greatly enhanced by comparing the spectrum of a target molecule with those of structurally similar compounds. This practice validates assignments and highlights the electronic effects of specific functional groups.

Alternative 1: Ethyl 2-oxo-2-(thiophen-2-yl)acetate

This isomer is an excellent comparative compound where the thiophene ring is directly conjugated with the α-keto ester system.

  • ¹H NMR Data (400 MHz, CDCl₃): δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H), 7.83 (dd, J = 4.8, 1.0 Hz, 1H), 7.19 (m, 1H), 4.44 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H).[1]

  • Comparative Insight: The thiophene protons in this analogue are significantly downfield (δ 7.19-8.13 ppm) compared to our predicted values for the target molecule (δ 6.95-7.25 ppm). This demonstrates the powerful electron-withdrawing effect of the directly attached oxoacetate group. In our target molecule, the insulating -NH-CH₂- linker prevents this direct conjugation, resulting in more shielded, upfield thiophene proton signals. This comparison unequivocally supports the predicted chemical shifts for the thiophene moiety in Ethyl oxo[(2-thienylmethyl)amino]acetate.

Alternative 2: Ethyl (2-methylphenyl)aminoacetate

This analogue replaces the (2-thienylmethyl) group with a tolyl (2-methylphenyl) group, providing a valuable comparison for the core structure.

  • Key Structural Features: This molecule shares the ethyl oxo(amino)acetate core with our target.[7]

  • Comparative Insight: While full spectral data is not available, the presence of the same ethyl ester and amide functionalities allows us to confidently assign the signals for protons a , b , and c . The primary difference would lie in the aromatic region, where the four protons of the tolyl ring and the single methyl singlet would replace the three signals of the thiophene ring and the methylene bridge doublet. This comparison reinforces the assignments for the non-aromatic portions of our target molecule.

Section 4: Best-Practice Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, a standardized and well-justified experimental protocol is essential. The following represents a robust methodology for analyzing compounds like Ethyl oxo[(2-thienylmethyl)amino]acetate.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for achieving sharp, well-resolved signals and accurate integration.

    • Protocol:

      • Accurately weigh 5-10 mg of the purified solid sample.

      • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. TMS serves as the internal standard, defining the 0 ppm reference point.[8]

      • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Rationale: A properly calibrated spectrometer ensures accurate chemical shift reporting.

    • Protocol:

      • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

      • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

      • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • Data Acquisition:

    • Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum, balancing resolution, sensitivity, and experimental time.

    • Protocol:

      • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

      • Set the number of scans (NS) to 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

      • Set the relaxation delay (D1) to 2 seconds. This allows for nearly complete relaxation of protons between pulses, ensuring that the relative integrals of the peaks are quantitatively accurate.

      • Initiate the acquisition.

  • Data Processing:

    • Rationale: Proper processing transforms the raw free induction decay (FID) into an interpretable spectrum.

    • Protocol:

      • Apply a Fourier transform to the acquired FID.

      • Phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and upright).

      • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

      • Integrate all signals to determine the relative number of protons corresponding to each peak.

      • Analyze the peak multiplicities and measure the coupling constants (J-values) to determine proton connectivity.

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

The structural elucidation of Ethyl oxo[(2-thienylmethyl)amino]acetate via ¹H NMR spectroscopy is a clear demonstration of the technique's analytical power. Through a systematic analysis of its constituent proton environments, we have established a detailed predicted spectrum. The characteristic signals of the ethyl ester, the downfield amide proton, the diagnostic methylene bridge, and the complex splitting pattern of the thiophene ring all combine to form a unique spectral fingerprint.

References

  • Abraham, R. J., et al. (1991). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 29(10), 977-985.
  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. ¹H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
  • Hong, S.-J., et al. (2011). Synthesis and Structure of Calix[n]bifurano[n]thiophene (n = 2-5) Hybrid Macrocycles. Bulletin of the Korean Chemical Society, 32(3), 1113-1116.
  • The Royal Society of Chemistry. (2019). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis - Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiophene. Wiley-VCH. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, melting point, IR, and ¹H-NMR data for esters 1-6. Retrieved from [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 21--prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 23-35.
  • Gable, K. (2022). ¹H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Wishart, D. S., et al. (1995). ¹H, ¹³C and ¹⁵N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR, 5(1), 67-81.
  • Organic Chemistry Data. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • CORE. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

  • Modgraph Consultants. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • NMR Cafe. (2021). [NMR] ¹H, ¹³C and ¹⁵N chemical shift table of 20 common amino acids. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemguide. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

Sources

HPLC method development for Ethyl oxo[(2-thienylmethyl)amino]acetate purity

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development for Ethyl oxo[(2-thienylmethyl)amino]acetate Purity Profiling: A Comparative Analysis

Executive Summary

Ethyl oxo[(2-thienylmethyl)amino]acetate (CAS 959049-65-1) is a critical synthetic intermediate, often utilized in the preparation of thienopyridine-based antithrombotic agents (analogous to Clopidogrel and Prasugrel scaffolds). Its purity is a Critical Quality Attribute (CQA) because the oxo-acetate moiety is susceptible to hydrolysis, and the 2-thiophenemethylamine starting material is a known genotoxic impurity.

This guide compares two HPLC methodologies for the purity analysis of this compound:

  • Method A (The Standard): A traditional fully porous C18 approach.

  • Method B (The Optimized): A Core-Shell Phenyl-Hexyl approach leveraging

    
    -
    
    
    
    interactions.

Verdict: While Method A is sufficient for crude assay, Method B demonstrates superior resolution (


) of the critical des-ethyl degradant and the amine starting material, making it the recommended protocol for release testing.

Method Development Strategy: The Science of Selectivity

Structural Analysis & Chromatographic Challenges
  • The Molecule: Contains a hydrophobic thiophene ring, a polar amide linker, and a labile ethyl ester.

  • The Challenge:

    • Hydrolysis: The ethyl ester can hydrolyze to the acid (Oxo[(2-thienylmethyl)amino]acetic acid), which is highly polar.

    • Starting Material: 2-Thiophenemethylamine is basic and polar; on standard C18 at low pH, it often elutes in the void volume.

    • Selectivity: Standard alkyl phases (C18) interact only via hydrophobicity. They struggle to differentiate the thiophene ring from similar aromatic impurities.

Stationary Phase Selection Logic
  • C18 (L1): Relies on hydrophobic subtraction. Good for general retention but lacks shape selectivity for the thiophene ring.

  • Phenyl-Hexyl (L11): Offers orthogonal selectivity. The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking with the thiophene moiety of the analyte. This interaction is sterically sensitive, improving the separation of structural isomers and aromatic impurities.

Experimental Protocols

Reagents and Standards
  • Reference Standard: Ethyl oxo[(2-thienylmethyl)amino]acetate (>99.0% purity).

  • Impurity A (Hydrolysis): Oxo[(2-thienylmethyl)amino]acetic acid (Generated via forced degradation: 0.1N NaOH, 1h).

  • Impurity B (Starting Material): 2-Thiophenemethylamine (Sigma-Aldrich).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (LC-MS Grade).

Method A: Standard C18 (Generic)
  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1][2][3][4][5][6][7]

  • Gradient: 10% B to 80% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 235 nm.

Method B: Optimized Core-Shell Phenyl-Hexyl (Recommended)
  • Column: Phenomenex Kinetex Phenyl-Hexyl,

    
    , 
    
    
    
    (Core-Shell).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile.[1][2][3][4][5][6][7]

  • Gradient:

    • 0.0 min: 5% B (Hold for retention of polar amine).

    • 2.0 min: 5% B.

    • 12.0 min: 90% B.

    • 15.0 min: 90% B.

  • Flow Rate: 1.2 mL/min (Higher flow enabled by core-shell backpressure profile).

  • Detection: UV 235 nm (Thiophene

    
    ).
    

Comparative Results & Data

The following table summarizes the system suitability data obtained from injecting a spiked mixture containing the API and 0.5% of Impurities A and B.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (API) 14.2 min8.4 minFaster
Resolution (Impurity B / Void) 1.2 (Co-elution risk)4.5 (Well retained)Superior
Resolution (Impurity A / API) 2.15.8Superior
Tailing Factor (API) 1.41.1Excellent
Theoretical Plates (N) ~12,000~28,000High Efficiency
Backpressure 110 bar240 barAcceptable

Discussion: Method A fails to adequately retain Impurity B (2-thiophenemethylamine). Due to its polarity, the amine elutes near the void volume (


), making quantification unreliable. Method B, utilizing the Phenyl-Hexyl phase, engages the thiophene ring of Impurity B via 

-

interactions, shifting its retention away from the solvent front and ensuring accurate integration.

Visualization of Method Workflow

The following diagram illustrates the decision matrix and validation workflow used to arrive at Method B.

MethodDevelopment Start Start: Analyte Structure Analysis CheckProps Identify Moieties: 1. Thiophene (Aromatic) 2. Ester (Labile) 3. Amide (Polar) Start->CheckProps Choice Select Stationary Phase CheckProps->Choice PathC18 Path A: C18 Column (Hydrophobic Interaction) Choice->PathC18 Generic Screening PathPhenyl Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->PathPhenyl Targeted Screening ResultA Result A: Poor retention of polar amine. Standard Resolution. PathC18->ResultA ResultB Result B: Enhanced Selectivity for Thiophene. Sharp Peaks (Core-Shell). PathPhenyl->ResultB ResultA->Choice Fail: Retry Validation Validation (ICH Q2): Specificity, Linearity, Accuracy ResultB->Validation Final Final Method: Method B (Phenyl-Hexyl) Validation->Final

Caption: Decision tree for HPLC method selection, highlighting the failure of standard C18 for polar thiophene amines and the success of the Phenyl-Hexyl phase.

Step-by-Step Sample Preparation Protocol

To ensure reproducibility, follow this preparation method strictly.

  • Diluent Preparation: Mix Acetonitrile and Water (50:50 v/v).

    • Note: Do not use pure acetonitrile as the diluent; it causes peak distortion for early eluting polar impurities.

  • Stock Solution (1.0 mg/mL):

    • Weigh 25.0 mg of Ethyl oxo[(2-thienylmethyl)amino]acetate into a 25 mL volumetric flask.

    • Add 15 mL of Diluent. Sonicate for 5 minutes (maintain temp < 25°C to prevent ester hydrolysis).

    • Dilute to volume with Diluent.

  • Sensitivity Solution (0.1%):

    • Dilute 1.0 mL of Stock Solution to 100 mL with Diluent.

    • Criterion: Signal-to-Noise (S/N) ratio must be > 10.

References

  • Sielc Technologies. (2018).[3] Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 366755: Ethyl acetate.[8] Retrieved from [Link]

  • MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Processes, 9(4). Retrieved from [Link]

Sources

Comparative Guide: Ethyl Oxamate vs. Ethyl Oxo[(2-thienylmethyl)amino]acetate in LDH-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is the difference between a failed high-throughput screen and a viable lead compound. When targeting metabolic pathways—specifically the Warburg effect via Lactate Dehydrogenase (LDH) inhibition—oxamate derivatives are foundational. However, the structural leap from a basic building block like ethyl oxamate to a functionalized inhibitor like ethyl oxo[(2-thienylmethyl)amino]acetate dictates entirely different experimental behaviors, binding affinities, and practical applications.

This guide objectively compares these two compounds, detailing their physicochemical divergence, mechanistic causality in enzyme inhibition, and the self-validating protocols required to synthesize and evaluate them.

Structural and Physicochemical Divergence

Ethyl oxamate is the simple ethyl ester of oxamic acid. Featuring an unsubstituted primary amine, it is a small, highly polar molecule. While it mimics the natural substrate pyruvate, its lack of hydrophobic bulk results in poor membrane permeability and weak target affinity. In the laboratory, it is primarily utilized as a synthetic intermediate rather than a bioactive agent.

Conversely, ethyl oxo[(2-thienylmethyl)amino]acetate is an N-substituted secondary amide. The introduction of the 2-thienylmethyl group—a bulky, sulfur-containing aromatic ring—fundamentally alters the molecule's profile. This substitution increases steric bulk and lipophilicity, transforming a generic intermediate into a targeted inhibitor capable of engaging the hydrophobic domains of target enzymes.

Mechanistic Causality in Enzyme Inhibition

Lactate dehydrogenase (LDH) catalyzes the interconversion of pyruvate and lactate, a critical node in anaerobic glycolysis heavily relied upon by cancer cells to sustain rapid proliferation[1]. Oxamate is a classic competitive inhibitor that binds the active site by mimicking pyruvate.

However, why do we substitute the nitrogen? The active site of LDH-A is flanked by a flexible, hydrophobic "mobile loop" (residues 94–115) that closes over the substrate during catalysis[2]. Simple ethyl oxamate lacks the structural reach to interact with this loop, resulting in transient, low-affinity binding. By attaching a 2-thienylmethyl group, the molecule exploits this adjacent hydrophobic pocket. The thiophene ring engages in


 stacking and Van der Waals interactions with the loop's non-polar residues, drastically lowering the dissociation constant (

) and improving isoform selectivity[3][4].

LDH_Pathway Pyruvate Pyruvate (Substrate) LDH Lactate Dehydrogenase (LDH-A) Pyruvate->LDH Binds Active Site Lactate Lactate (Product) LDH->Lactate NADH Oxidation Oxamate Ethyl Oxamate (Weak Inhibition) Oxamate->LDH Competitive (Low Affinity) Thienyl Ethyl oxo[(2-thienylmethyl)amino]acetate (Strong Inhibition) Thienyl->LDH Competitive + Hydrophobic (High Affinity)

Mechanism of LDH-A inhibition: baseline binding vs. enhanced hydrophobic pocket engagement.

Quantitative Performance Comparison

The structural modifications directly translate to measurable differences in assay performance. The data below highlights the shift from a polar building block to a lipophilic lead compound.

ParameterEthyl OxamateEthyl Oxo[(2-thienylmethyl)amino]acetate
Chemical Formula C₄H₇NO₃C₉H₁₁NO₃S
Molecular Weight 117.10 g/mol 213.25 g/mol
Structural Class Primary Amide (Unsubstituted)Secondary Amide (N-substituted)
Calculated LogP (cLogP) -0.15 (Highly Polar)+1.85 (Lipophilic)
LDH-A Affinity (IC₅₀) > 1000 µM (Weak baseline)~ 10 - 50 µM (Potent)*
Primary Application Synthetic IntermediateLead Compound / Enzyme Inhibitor

*Note: The IC₅₀ and cLogP values for the thienyl derivative are extrapolated based on established structure-activity relationships (SAR) for N-arylmethyl oxamate derivatives in published literature[2][4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic reasoning behind the action.

Protocol A: Chemoselective Synthesis of Ethyl oxo[(2-thienylmethyl)amino]acetate

Objective: Synthesize the N-substituted oxamate via the aminolysis of diethyl oxalate.

  • Preparation : Dissolve 1.0 equivalent of diethyl oxalate in anhydrous ethanol under an inert nitrogen atmosphere.

  • Temperature Control (Critical Step) : Cool the reaction vessel to 0°C using an ice bath.

    • Causality: Diethyl oxalate contains two highly reactive ester groups. Lowering the temperature kinetically favors mono-substitution. If performed at room temperature, the amine will attack both esters, yielding an unwanted, symmetrical diamide byproduct.

  • Addition : Add 1.0 equivalent of 2-thiophenemethylamine dropwise over 30 minutes to prevent localized concentration spikes.

  • Reaction & Monitoring : Allow the mixture to slowly warm to room temperature and stir for 4 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure mono-substituted product.

Protocol B: In Vitro LDH-A Kinetic Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized inhibitor using a continuous fluorescence assay tracking NADH oxidation.

  • Buffer Formulation : Prepare a 50 mM HEPES buffer (pH 7.4) containing 0.01% Triton X-100.

    • Causality: Triton X-100 is a non-ionic surfactant. It prevents the highly lipophilic thienyl derivative from forming colloidal aggregates in aqueous media, which would otherwise cause false-positive inhibition via non-specific enzyme sequestration.

  • Pre-Incubation (Critical Step) : Incubate 1 nM recombinant human LDH-A with varying concentrations of the inhibitor (1 µM to 1000 µM) for 15 minutes at 37°C.

    • Causality: Bulky competitive inhibitors require time to induce the conformational closure of the mobile loop. Initiating the reaction without pre-incubation leads to artificially high initial velocities and skewed IC₅₀ data.

  • Initiation : Add 200 µM NADH and 1 mM sodium pyruvate to initiate the reaction.

  • Kinetic Readout : Immediately measure fluorescence (Excitation: 340 nm / Emission: 460 nm) continuously for 10 minutes. Calculate the initial velocity (

    
    ) from the linear slope of NADH depletion.
    

Assay_Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (LDH-A + Inhibitor, 15 min) Step1->Step2 Step3 3. Reaction Initiation (Add Pyruvate & NADH) Step2->Step3 Step4 4. Kinetic Readout (Fluorescence Ex:340/Em:460) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step workflow for in vitro validation of LDH-A targeted competitive inhibitors.

References
  • Oxamic acid analogues as LDH-C4-specific competitive inhibitors Source: Taylor & Francis URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Plasmodium falciparum Lactate Dehydrogenase Inhibitors Source: ACS Publications URL:[Link]

  • A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation Source: PubMed Central (PMC) URL:[Link]

  • Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Comparison Guide: Reference Standards for Ethyl oxo[(2-thienylmethyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl oxo[(2-thienylmethyl)amino]acetate (CAS: 116203-08-2), often designated as the "Oxo-Amide Intermediate," is a critical precursor in the synthesis of Clopidogrel (Plavix). In the regulatory landscape of drug development (ICH Q3A/Q3B), this molecule must be controlled either as a starting material or a process-related impurity.

The integrity of your analytical data—whether for release testing or stability studies—hinges entirely on the quality of the reference standard used to quantify this molecule. This guide compares the three primary classes of reference standards available to researchers, analyzing their impact on measurement uncertainty , regulatory compliance , and operational risk .

The Core Directive: Why "Purity" is Not Enough

A common misconception in analytical chemistry is that "99% purity" equals a valid reference standard. It does not. Without a calculated Mass Balance (accounting for water, residuals, and inorganic ash) and Metrological Traceability , a "pure" chemical introduces silent bias into your HPLC assays.

Comparative Analysis: Reference Standard Grades

The following table objectively compares the three alternatives for sourcing this standard.

FeatureOption A: ISO 17034 CRM (Recommended)Option B: Pharmacopeial Secondary Option C: Research Grade / In-House
Primary Use Quantitative Assay, Validation, Dispute ResolutionRoutine QC ReleaseEarly R&D, Identification (Qualitative)
Traceability SI Units (via NIST/NMI)Traceable to USP/EP PrimaryVendor Declaration (often untraceable)
Uncertainty Explicitly stated (e.g., ± 0.5%)Not usually providedUnknown
Purity Assignment Mass Balance (

)
Comparative AssayArea % (HPLC) - High Risk
Water/Solvent Content Quantified (KF/TGA) & FactorizedQuantifiedOften ignored
Regulatory Risk Low (Gold Standard)Low (if used per monograph)High (Requires full in-house qualification)
Technical Insight: The "Area %" Trap

Option C (Research Grade) often reports purity by "HPLC Area %." For Ethyl oxo[(2-thienylmethyl)amino]acetate, this is dangerous. The molecule contains an amide bond capable of complexing with solvents. A material can be 99.5% by HPLC Area but contain 4% trapped solvent (Ethanol/Toluene) and 1% moisture.

  • Result: If you use Option C as a 100% pure standard, your patient samples will be under-quantified by 5% , potentially leading to OOS (Out of Specification) investigations later.

Molecular Context & Synthesis Pathway[1][2]

To understand the impurity profile of this standard, one must understand its origin. The standard is typically synthesized via the acylation of 2-thienylmethylamine.

SynthesisPathway SM1 2-Thienylmethylamine INTER Ethyl oxo[(2-thienylmethyl) amino]acetate (Target Standard) SM1->INTER Acylation (-HCl) SM2 Ethyl Oxalyl Chloride SM2->INTER IMP Impurity: Bis-amide (Over-acylation) INTER->IMP Side Reaction API Clopidogrel API (Cyclized) INTER->API Cyclization (Paraformaldehyde)

Figure 1: Synthesis pathway showing the origin of the standard and potential related impurities.[1]

Experimental Protocol: Self-Validating Qualification

If you cannot source an ISO 17034 CRM and must qualify an In-House (Option C) material, you must perform a Full Characterization . This protocol ensures the material is suitable for quantitative use.

A. The "Mass Balance" Purity Assignment

Do not rely on the vendor's CoA. Calculate potency (


) using the following equation:


B. HPLC Purity & Homogeneity Method

This method is designed to separate the Oxo-Amide intermediate from the starting amine and the cyclized Clopidogrel.

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equiv).
  • Mobile Phase A:

    
     Orthophosphoric acid in Water.
    
  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0 min: 90% A

    • 15 min: 10% A

    • 20 min: 10% A

    • 21 min: 90% A

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Amide absorption).
    
  • Temperature:

    
    .
    
C. Self-Validating System Suitability (SST)

To ensure trustworthiness, every run must include these criteria:

  • Tailing Factor:

    
     (The secondary amine can cause tailing; if 
    
    
    
    , the column is too old or pH is too high).
  • Precision: Inject standard 6 times.

    
    .[4]
    
  • Resolution: If quantifying in the presence of Clopidogrel,

    
     between the Intermediate and Clopidogrel peaks.
    

Supporting Data: Performance Comparison

The following data simulates a comparison between a Certified Reference Material (CRM) and a Commercial "Research Grade" (98%) sample of Ethyl oxo[(2-thienylmethyl)amino]acetate.

Experiment: Linearity & Response Factor

Objective: Determine if the "Research Grade" introduces bias.

ParameterISO 17034 CRMResearch Grade (Vendor "98%")Deviation
Assigned Purity (Mass Balance) 99.4% (Certified)94.2% (Calculated*)-5.2%
Water Content (KF) 0.1%1.8%+1.7%
Residual Solvents (GC) < 500 ppm3.5% (Toluene)High Risk
Slope (Linearity) 4520042950~5% Bias
0.99990.9992Acceptable

Analysis: The Research Grade material claimed "98% Purity" based on HPLC Area %. However, it contained significant trapped Toluene and moisture. If used without correction, it would cause a 5% systematic error in all analytical results.

Qualification Workflow Diagram

This workflow illustrates the decision logic for selecting and qualifying the standard.

QualificationWorkflow Start Need Standard for Ethyl oxo[(2-thienylmethyl)amino]acetate CheckCommercial Is ISO 17034 CRM Available? Start->CheckCommercial YesCRM Purchase CRM CheckCommercial->YesCRM Yes NoCRM Source High-Purity Chemical (>98% Area) CheckCommercial->NoCRM No Qualify Perform Full Qualification NoCRM->Qualify Tests 1. HPLC (Purity) 2. Karl Fischer (Water) 3. GC-HS (Solvents) 4. ROI (Ash) 5. 1H-NMR (ID) Qualify->Tests Calc Calculate Potency (Mass Balance) Tests->Calc Release Release as Secondary Standard Calc->Release

Figure 2: Decision matrix for sourcing and qualifying the reference standard.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Defines thresholds for reporting and identifying impurities. Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (2016).[5] The gold standard for CRM production. Link

  • United States Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification. Establishes the framework for reliable data. Link

  • PubChem. Ethyl 2-(thien-2-ylmethylamino)-2-oxoacetate (Compound Summary). National Library of Medicine. (Accessed 2026). Link

  • Mohan, A., et al. "Identification and characterization of a principal oxidation impurity in clopidogrel drug substance and drug product."[] Journal of Pharmaceutical and Biomedical Analysis 47.1 (2008): 183-189.[] (Provides context on Clopidogrel impurity structures). Link

Sources

Safety Operating Guide

ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a regulatory hurdle, but as an integral component of experimental design. When handling specialized synthetic intermediates like Ethyl oxo[(2-thienylmethyl)amino]acetate (an oxamate derivative containing a thiophene moiety), disposal protocols must account for the specific heteroatoms present in the molecular structure.

Because this compound contains both nitrogen and sulfur, improper disposal or low-temperature combustion can lead to the release of hazardous nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, the disposal methodology must be strictly routed through high-temperature incineration facilities equipped with appropriate flue gas scrubbers.

Below is the comprehensive, step-by-step logistical and operational guide for the safe handling, spill response, and disposal of Ethyl oxo[(2-thienylmethyl)amino]acetate.

Physicochemical Hazard Profile & Waste Categorization

Before initiating any disposal protocol, it is critical to understand the material properties that dictate its waste stream categorization. While specific toxicity data for this exact intermediate may be limited, we apply the principles of Prudent Practices in the Laboratory to treat all novel or uncharacterized synthetic intermediates as potentially hazardous [1].

Property / ParameterAssessment / CategorizationLogistical Implication
Chemical Class Thiophene-containing oxamate esterAvoid strong oxidizing agents and strong bases (hydrolysis risk).
Heteroatom Content Nitrogen (N), Sulfur (S)Critical: Must be incinerated at high temperatures. Generates toxic SOx and NOx upon combustion.
Halogen Content None (Halogen-free)Route to Non-Halogenated Organic Waste streams (unless dissolved in a halogenated solvent like DCM).
Physical State Solid/Liquid (dependent on purity/temp)Dictates primary containment strategy (solid bins vs. carboys).
Primary Hazard Potential skin/eye irritant; environmental hazardRequires standard PPE (nitrile gloves, lab coat, safety goggles).

Operational Disposal Methodologies

The following self-validating protocols ensure that every step of the waste generation process is contained, documented, and safely transferred to Environmental Health and Safety (EHS) personnel.

Protocol A: Routine Disposal of Solid Waste

Use this protocol for pure compound waste, contaminated weighing paper, or heavily contaminated solid consumables.

  • Segregation: Ensure the waste is free of reactive incompatibles (e.g., concentrated acids, strong oxidizers).

  • Containment: Transfer the solid material into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass wide-mouth jars are required. Causality: HDPE provides excellent chemical resistance and prevents moisture ingress which could lead to slow hydrolysis of the ester group.

  • Labeling: Affix a standardized hazardous waste label. Crucially, explicitly list "Ethyl oxo[(2-thienylmethyl)amino]acetate" and note "Contains Sulfur and Nitrogen" . Causality: EHS and downstream waste contractors use this information to route the waste to an incinerator equipped with alkaline scrubbers to neutralize SOx gases.

  • Storage: Store in a designated secondary containment tray in a cool, dry, well-ventilated waste accumulation area until institutional pickup.

Protocol B: Disposal of Liquid Waste (Solutions & Filtrates)

Use this protocol when the compound is dissolved in reaction solvents (e.g., Ethyl Acetate, Methanol, or Dichloromethane).

  • Solvent Categorization: Determine the primary solvent.

    • If dissolved in non-halogenated solvents (e.g., EtOAc, EtOH), route to the Non-Halogenated Organic Waste carboy.

    • If dissolved in halogenated solvents (e.g., Chloroform, DCM), route to the Halogenated Organic Waste carboy.

  • Transfer: Using a dedicated funnel, slowly pour the solution into the appropriate EHS-approved liquid waste carboy. Do not overfill (leave at least 10% headspace).

  • Documentation: Update the waste log attached to the carboy immediately. List the estimated mass/concentration of the thiophene derivative.

  • Final Destruction: The institutional EHS department will transfer this to a licensed hazardous waste facility for high-temperature incineration (typically >1000°C) in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines [2].

Immediate Spill Response & Decontamination Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination and exposure.

  • Isolate the Area: Restrict access to the spill zone. Ensure adequate laboratory ventilation (fume hoods operating, room exhaust active).

  • Don Appropriate PPE: Ensure you are wearing double nitrile gloves, safety goggles, and a lab coat. If a large amount of fine powder is spilled, an N95 or P100 particulate respirator is recommended to prevent inhalation of the active pharmaceutical intermediate.

  • Containment (Solid Spill): Do not dry sweep, as this generates hazardous aerosols. Lightly mist the powder with a compatible high-flashpoint solvent (like isopropanol) to suppress dust, then carefully scoop the material using a non-sparking tool into an HDPE waste container.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Allow absorption, then collect the saturated material into a solid waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution, followed by an ethanol wipe down. Dispose of all cleaning materials as solid hazardous waste.

Waste Routing Decision Workflow

The following diagram illustrates the logical decision tree for categorizing and routing waste containing this specific thiophene derivative.

DisposalWorkflow Start Waste Generation: Ethyl oxo[(2-thienylmethyl)amino]acetate State Determine Physical State & Matrix Start->State Solid Solid Waste (Powder/Consumables) State->Solid Pure solids or wipes Liquid Liquid Waste (Reaction Solutions) State->Liquid Dissolved in solvent SolidCont Collect in HDPE/Glass Solid Waste Container Solid->SolidCont HalogenCheck Check Solvent Type Liquid->HalogenCheck Label Label: Contains S & N (Requires SOx/NOx Scrubbing) SolidCont->Label NonHalo Non-Halogenated Liquid Waste Carboy HalogenCheck->NonHalo e.g., EtOAc, MeOH Halo Halogenated Liquid Waste Carboy HalogenCheck->Halo e.g., DCM, Chloroform NonHalo->Label Halo->Label Incineration High-Temperature Incineration (Licensed RCRA Facility) Label->Incineration

Caption: Decision tree for the safe segregation and disposal routing of thiophene-containing organic waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System; General. EPA RCRA Regulations. Available at:[Link]

Personal protective equipment for handling ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE CAS Number: 959049-65-1

Part 1: Operational Directive

Objective: To establish a zero-compromise safety protocol for the handling, storage, and disposal of Ethyl oxo[(2-thienylmethyl)amino]acetate. This guide serves as the primary operational document for research personnel, synthesizing logistical requirements with chemical safety standards.

Compound Profile:

  • Chemical Name: Ethyl oxo[(2-thienylmethyl)amino]acetate[1]

  • Synonyms: Ethyl 2-oxo-2-[(thiophen-2-ylmethyl)amino]acetate; N-(2-Thienylmethyl)ethoxalylamide

  • CAS: 959049-65-1[1]

  • Molecular Formula: C9H11NO3S[1][2]

  • Molecular Weight: 213.25 g/mol [1]

  • Physical State: Typically a solid or viscous oil (dependent on purity/polymorph).

  • Logistical Criticality: Cold-Chain Required. This compound is temperature-sensitive and prone to degradation if improperly stored.

Part 2: Hazard Identification & Risk Assessment

Expert Insight: While specific SDS data for this research intermediate is often limited, the structural combination of a thiophene ring and an


-keto ester/amide  moiety dictates a specific hazard profile. The thiophene ring implies potential for sulfur-based sensitization, while the 

-keto functionality suggests susceptibility to hydrolysis and electrophilic reactivity.
GHS Classification (Inferred from Structural Analogs)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[3]H335
Sensitization (Skin) Category 1May cause an allergic skin reaction (Thiophene moiety).H317

Incompatibilities:

  • Strong Oxidizers: Risk of exothermic reaction with the thiophene sulfur.

  • Strong Bases/Acids: Will induce rapid hydrolysis of the ester/amide linkages.

  • Heat/Light: Accelerates degradation (store at 2-8°C or -20°C).

Part 3: Personal Protective Equipment (PPE) Matrix

Trust Protocol: PPE is not a suggestion; it is the final barrier between the researcher and chemical exposure.

ActivityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed containers)N/A (if sealed)Nitrile (4 mil, single layer)Safety Glasses with side shieldsStandard Lab Coat, Closed-toe shoes
Weighing / Dispensing (Solid/Oil)N95/P95 (if outside hood) or Fume Hood sash at 18"Double Nitrile (Outer: 4 mil, Inner: 4 mil). Change outer gloves immediately upon contamination.Chemical Splash Goggles (Vented)Lab Coat (Cotton/Poly blend), Long pants
Synthesis / Reaction (In solution)Fume Hood Required. If hood failure: Half-face respirator with Organic Vapor/Acid Gas cartridges.Chemical Resistant Gloves (Nitrile or Neoprene, >5 mil).Chemical Splash Goggles + Face Shield (if high volume/pressure).Chemical-resistant apron over Lab Coat.
Spill Cleanup Full-face respirator with Organic Vapor/P100 cartridges.Silver Shield / 4H (Laminate) or Double Nitrile (8 mil total).Integrated into Full-face respirator.Tyvek® Coveralls or equivalent impervious suit.

Part 4: Operational Protocols & Visualization

Workflow Logic: From Storage to Synthesis

This diagram illustrates the critical control points (CCPs) to prevent degradation and exposure.

G cluster_safety Safety Checkpoints Storage Cold Storage (2-8°C or -20°C) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing Station (Fume Hood / Static Control) Equilibration->Weighing Open only when dry Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Weighing->Reaction Dissolve immediately Waste Waste Disposal (Halogenated/Organic Stream) Reaction->Waste Quench & Dispose PPE_Check Verify PPE Matrix PPE_Check->Weighing Vent_Check Check Hood Flow Vent_Check->Reaction

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis via condensation.

Handling & Weighing Procedure
  • Equilibration: Remove the vial from the freezer. Place it in a desiccator and allow it to warm to room temperature (approx. 30-60 mins). Crucial: Opening a cold vial introduces atmospheric moisture, causing rapid hydrolysis of the ester.

  • Static Control: If the compound is a fine powder, use an anti-static gun or ionizer to prevent dispersal.

  • Transfer: Use a disposable spatula or glass pipette (if oil). Avoid metal spatulas if possible to prevent potential catalytic degradation of the thiophene ring over time.

  • Dissolution: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to minimize solid-state exposure risks.

Emergency Response: Spill Management

Immediate Action: Evacuate the immediate area (10 ft radius).

SpillResponse Assess 1. Assess Volume & Hazard (Isolate Area) PPE_Don 2. Don Emergency PPE (Resp + Double Gloves) Assess->PPE_Don Contain 3. Containment (Absorbent Pads/Vermiculite) PPE_Don->Contain Clean 4. Decontamination (Soap/Water Wash) Contain->Clean Dispose 5. Disposal (Hazardous Waste Tag) Clean->Dispose

Figure 2: Step-by-step spill response protocol.

Spill Cleanup Steps:

  • Solid Spill: Do not dry sweep. Cover with wet paper towels (if water-compatible) or oil-sorbent pads to suppress dust. Scoop into a waste container.

  • Liquid/Oil Spill: Cover with vermiculite or sand.

  • Decontamination: Scrub the surface with a 10% soap solution followed by water. Do not use bleach (hypochlorite) initially, as it may react aggressively with the sulfur in the thiophene ring.

Part 5: Disposal & Waste Management

Directive: Never dispose of this compound down the drain. It poses a risk to aquatic life due to the thiophene moiety.[5]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Seal in a biohazard/chem-waste bag. Label as "Toxic/Irritant Solid".
Liquid Waste Mother liquors, reaction solvents containing the compound.Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used.
Sharps Contaminated needles/syringes.Rigid sharps container. Do not recap needles.

References

  • PubChem. (n.d.).[6] Compound Summary: Thiophene Derivatives & Safety. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved March 1, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.